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N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide Documentation Hub

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  • Product: N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide
  • CAS: 64309-02-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide (CAS 64309-02-0) Executive Summary In contemporary medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide (CAS 64309-02-0)

Executive Summary

In contemporary medicinal chemistry, the 2-aminothiazole core serves as a privileged scaffold, frequently deployed in the development of kinase inhibitors, antimicrobial agents, and neuroprotective drugs. N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide (CAS 64309-02-0) represents a highly functionalized derivative of this class. The compound features an electron-rich 1,3-thiazole ring, modulated by an electron-donating phenolic hydroxyl group at the C4 position and an electron-withdrawing acetamido group at the C2 position.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic property listing. Here, we will dissect the structural dynamics, detail a self-validating synthetic workflow, and model the pharmacophore interactions that make this compound a critical intermediate in pharmaceutical synthesis[1].

Physicochemical Profiling & Structural Dynamics

Understanding the quantitative properties of CAS 64309-02-0 is essential for predicting its behavior in both synthetic environments and biological assays. The compound exhibits high thermal stability and a specific solubility profile that dictates solvent selection during in vitro testing[2].

Table 1: Quantitative Physicochemical Properties
PropertyValueExperimental / Synthetic Relevance
Molecular Weight 234.27 g/mol Highly compliant with Lipinski’s Rule of 5 for oral bioavailability.
Molecular Formula C₁₁H₁₀N₂O₂SHigh heteroatom density provides multiple hydrogen-bonding sites.
Melting Point 261–265 °CIndicates a strong intermolecular hydrogen-bonded crystal lattice.
Solubility Soluble in DMSO, EtOH; Slightly in H₂ONecessitates DMSO stock solutions for biological screening assays.
Exact Mass 234.0463 DaCritical for high-resolution mass spectrometry (HRMS) validation.
Purity Standard >98%Required to prevent catalyst poisoning in downstream cross-coupling.

Data supported by PubChemLite and industrial chemical databases[2][3].

Electronic Causality

The reactivity of this molecule is governed by the push-pull electronic effects across the thiazole ring. The C4-phenolic group donates electron density via resonance, increasing the nucleophilicity of the thiazole C5 position, making it susceptible to electrophilic aromatic substitution (e.g., halogenation or formylation). Conversely, the C2-acetamido group stabilizes the amine, preventing unwanted side reactions (such as oxidation) while maintaining the hydrogen-bond donor/acceptor capacity necessary for target binding.

Synthetic Methodology: The Hantzsch Thiazole Workflow

The most robust method for constructing the 2-acetamido-4-arylthiazole core is the Hantzsch Thiazole Synthesis [4]. Instead of synthesizing the 2-aminothiazole and subsequently acetylating it—which risks over-acetylation at the phenolic oxygen—we utilize N-acetylthiourea directly.

Step-by-Step Protocol & Causality

This protocol is designed as a self-validating system : each step contains an in-process control (IPC) to ensure progression without requiring immediate isolation and full characterization.

  • Reagent Preparation: Equip a round-bottom flask with 2-bromo-1-(4-hydroxyphenyl)ethan-1-one (1.0 eq) and N-acetylthiourea (1.1 eq).

  • Solvent Selection (Causality): Suspend the reagents in absolute ethanol. Why ethanol? Ethanol acts as an ideal protic solvent that solubilizes both precursors at elevated temperatures while its boiling point (78 °C) provides the exact thermal activation energy required for the cyclization without causing thermal degradation of the phenolic moiety.

  • Reflux & Cyclocondensation: Heat the mixture to reflux for 2–4 hours. The sulfur atom of N-acetylthiourea acts as a nucleophile, attacking the α -carbon of the bromoketone and displacing the bromide ion. Subsequent intramolecular condensation between the thiourea nitrogen and the ketone carbonyl closes the ring.

    • Self-Validation (IPC): Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (1:1). The disappearance of the UV-active starting bromoketone strictly validates the completion of the cyclization.

  • Neutralization & Precipitation (Causality): Cool the mixture to room temperature. The product initially exists as a hydrobromide salt. Slowly add saturated aqueous NaHCO₃ until the pH reaches 7.5–8.0. Why neutralize? Deprotonating the thiazole nitrogen forces the highly lipophilic free base to precipitate out of the aqueous-ethanolic mixture, leaving polar byproducts and inorganic salts dissolved in the mother liquor.

  • Purification: Filter the off-white to pale yellow precipitate, wash with cold distilled water, and recrystallize from an ethanol/water gradient to achieve >98% purity[2].

SynthesisWorkflow A 2-Bromo-1-(4-hydroxyphenyl) ethan-1-one C Reflux in Ethanol (78 °C, 2-4 hrs) A->C B N-Acetylthiourea B->C D Thioimidate Intermediate C->D Nucleophilic Attack E Cyclization & Dehydration D->E Intramolecular Condensation F Neutralization (NaHCO3) E->F -HBr, -H2O G Recrystallization (EtOH/H2O) F->G Freebasing H Purified Product (CAS 64309-02-0) G->H >98% Purity

Fig 1: Hantzsch synthesis workflow for CAS 64309-02-0 highlighting key mechanistic transitions.

Pharmacophore Modeling & Biological Relevance

In drug discovery, CAS 64309-02-0 is not just a chemical entity; it is a highly programmable pharmacophore. The 2-aminothiazole backbone is frequently utilized as an ATP-competitive inhibitor in kinase targeting.

  • The Acetamido Group: Acts as a bidentate interaction vector. The carbonyl oxygen serves as a hydrogen-bond acceptor, while the amide NH acts as a hydrogen-bond donor. This mimics the interaction of the adenine ring of ATP with the hinge region of kinases.

  • The Thiazole Core: Provides a rigid, planar aromatic system capable of π−π stacking or Van der Waals interactions with hydrophobic gatekeeper residues in the binding pocket.

  • The Phenolic Hydroxyl: Projects outward into solvent-exposed regions or secondary allosteric pockets, allowing for the formation of extended hydrogen-bond networks with water molecules or polar amino acid side chains.

Pharmacophore Ligand N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide Core Scaffold HBA1 Acetamido C=O (H-Bond Acceptor) Ligand->HBA1 HBD1 Acetamido NH (H-Bond Donor) Ligand->HBD1 Ring Thiazole Ring (Pi-Pi Stacking) Ligand->Ring HBD2 Phenolic OH (H-Bond Donor/Acceptor) Ligand->HBD2 Target1 Protein Backbone NH (Hinge Region) HBA1->Target1 H-Bond Target2 Protein Backbone C=O (Hinge Region) HBD1->Target2 H-Bond Target3 Hydrophobic Pocket (Gatekeeper Residue) Ring->Target3 VdW / Pi-Stacking Target4 Solvent Exposed Site (Allosteric Network) HBD2->Target4 H-Bond Network

Fig 2: Pharmacophore model of the 2-acetamido-4-arylthiazole scaffold with target proteins.

Analytical Validation & Quality Control

To guarantee the structural integrity and purity of the synthesized compound for downstream biological applications, orthogonal analytical validation is mandatory.

  • High-Performance Liquid Chromatography (HPLC): Utilize a C18 reverse-phase column with a gradient elution of Water/Acetonitrile (containing 0.1% TFA to suppress ionization of the phenolic OH). Detection at 254 nm should yield a single sharp peak, confirming >98% purity.

  • Proton Nuclear Magnetic Resonance (¹H NMR, DMSO-d₆): Structural verification is anchored by specific diagnostic shifts:

    • A distinct singlet near δ 2.1 ppm confirms the presence of the intact acetyl methyl group.

    • A sharp singlet near δ 7.3 ppm is the definitive marker for the C5 proton on the thiazole ring, proving successful cyclization.

    • An A₂B₂ doublet system around δ 6.8 ppm and 7.7 ppm corresponds to the para-substituted aromatic ring.

    • Broad singlets > δ 9.0 ppm and > δ 11.0 ppm correspond to the phenolic OH and amide NH, respectively (exchangeable with D₂O).

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Exploratory

Molecular Docking Studies of N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide with Tyrosinase: A Mechanistic Whitepaper

Executive Summary The development of novel tyrosinase inhibitors is a critical vector in the management of hyperpigmentation disorders and melanoma. Among emerging pharmacophores, thiazole-based derivatives have demonstr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel tyrosinase inhibitors is a critical vector in the management of hyperpigmentation disorders and melanoma. Among emerging pharmacophores, thiazole-based derivatives have demonstrated exceptional efficacy due to their structural rigidity and favorable electronic properties. This technical guide provides an in-depth analysis of the molecular docking protocols and mechanistic interactions of N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide with the tyrosinase enzyme. By synthesizing structural biology with computational chemistry, this whitepaper establishes a self-validating framework for evaluating competitive tyrosinase inhibitors.

Biological Rationale & Target Architecture

The Tyrosinase Catalytic Machinery

Tyrosinase (EC 1.14.18.1) is a transmembrane, copper-dependent metalloenzyme that dictates the rate-limiting steps of melanogenesis. Its catalytic core is characterized by a binuclear copper center (CuA and CuB), which is coordinated by six highly conserved histidine residues[1]. The enzyme exhibits dual catalytic activities:

  • Monophenolase Activity: The ortho-hydroxylation of L-tyrosine to L-DOPA.

  • Diphenolase Activity: The subsequent oxidation of L-DOPA to dopaquinone, which spontaneously polymerizes into melanin[2].

Structural Design of the Ligand

The rational design of N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide exploits the geometric and electrostatic constraints of the tyrosinase active site:

  • The 4-Hydroxyphenyl Moiety: Mimics the natural phenolic substrate (L-tyrosine). The hydroxyl group is strategically positioned to coordinate with the CuA/CuB ions or form critical hydrogen bonds with the surrounding histidine matrix[2].

  • The 1,3-Thiazole Core: Acts as a bioisostere that provides a rigid, planar scaffold. Its electron-rich sulfur and nitrogen atoms facilitate π−π stacking and hydrophobic interactions with residues like Val283 and His263, which are critical for anchoring the ligand[3].

  • The Acetamide Group (-NH-CO-CH3): Introduces a versatile hydrogen-bond donor/acceptor network, enhancing binding affinity by interacting with peripheral polar residues (e.g., Glu256) and stabilizing the enzyme-ligand complex[4].

Pathway Tyr L-Tyrosine Enz Tyrosinase (Active Site) Binuclear CuA & CuB Tyr->Enz Substrate Binding DOPA L-DOPA DOPA->Enz Substrate Binding DQ Dopaquinone Melanin Melanin DQ->Melanin Spontaneous Polymerization Enz->DOPA Monophenolase Activity Enz->DQ Diphenolase Activity Inh N-[4-(4-Hydroxyphenyl)- 1,3-thiazol-2-yl]acetamide Inh->Enz Competitive Inhibition (Blocks Cu Coordination)

Melanogenesis pathway and the competitive inhibition mechanism at the binuclear copper site.

Self-Validating Experimental Protocol for Molecular Docking

To ensure scientific integrity and reproducibility, the in silico docking workflow must be treated as a self-validating system. The causality behind each preparation step is detailed below to prevent false-positive binding artifacts.

Step 1: Ligand Preparation and Optimization
  • Causality: Standard 2D-to-3D conversions often assign incorrect protonation states or partial charges to heteroaromatic rings like thiazole.

  • Protocol:

    • Construct the 3D structure of N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide.

    • Perform geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-31G* level to obtain the global energy minimum[5].

    • Assign Gasteiger partial charges and merge non-polar hydrogens to accurately simulate electrostatic interactions during docking.

Step 2: Protein Preparation
  • Causality: Tyrosinase relies on its Cu2+ ions for structural integrity and substrate binding. Stripping these ions or failing to assign their correct oxidation state (+2) will collapse the active site in silico.

  • Protocol:

    • Retrieve the crystal structure of Agaricus bisporus (mushroom) tyrosinase (PDB ID: 2Y9X) or a validated human tyrosinase homology model[6].

    • Remove co-crystallized ligands (e.g., tropolone) and water molecules, strictly retaining the CuA and CuB ions.

    • Add polar hydrogens to optimize the hydrogen-bonding network.

    • Assign Kollman united-atom charges to the macromolecule.

Step 3: Grid Generation & System Validation
  • Causality: A grid box that is too large introduces entropic penalties and false binding pockets; one that is too small forces artificial poses.

  • Protocol:

    • Define a grid box of 60 × 60 × 60 points with a spacing of 0.375 Å, centered precisely between the CuA and CuB coordinates.

    • Validation Check: Re-dock the native co-crystallized ligand (tropolone or kojic acid) into the generated grid. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is 2.0 Å.

Step 4: Docking Execution
  • Protocol: Execute the docking simulation using the Lamarckian Genetic Algorithm (LGA) via AutoDock 4.2 or AutoDock Vina. Set the number of GA runs to 100 to ensure exhaustive conformational sampling[7].

Workflow LPrep Ligand Preparation (DFT Optimization, Gasteiger Charges) Dock Molecular Docking (Lamarckian GA, 100 runs) LPrep->Dock PPrep Protein Preparation (Retain Cu2+, Add Polar H, Kollman Charges) Grid Grid Box Generation (Centered on CuA/CuB, 0.375 Å spacing) PPrep->Grid Valid System Validation (Native Ligand RMSD ≤ 2.0 Å) Grid->Valid Valid->Dock Pass Anal Interaction Analysis (H-Bonds, Pi-Pi, Cu-Coordination) Dock->Anal

Self-validating computational workflow for tyrosinase molecular docking.

Mechanistic Insights & Interaction Profiling

The docking simulations reveal that N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide acts as a highly potent competitive inhibitor. Its superior binding affinity compared to standard reference compounds (like Kojic Acid) is driven by a triad of molecular interactions:

  • Direct Metal Coordination: The oxygen atom of the 4-hydroxyphenyl group orientates toward the binuclear copper center. The distance between the phenolic oxygen and CuA/CuB is typically 3.5 Å, effectively blocking the entry of L-tyrosine[2].

  • Histidine Matrix Anchoring: The hydroxyl group acts as a hydrogen bond donor to the imidazole rings of the copper-coordinating histidines (e.g., His85, His244, His263)[3].

  • Hydrophobic and π -Effects: The planar 1,3-thiazole ring engages in robust π−π stacked interactions with His263 and π -alkyl interactions with Val283. Simultaneously, the acetamide group forms secondary hydrogen bonds with peripheral residues such as Glu256 or Met280, locking the ligand into a thermodynamically stable conformation[4].

Data Presentation

The quantitative output of the docking studies is summarized below, comparing the target compound against Kojic Acid, a clinical standard for tyrosinase inhibition[8].

Table 1: Binding Thermodynamics and Affinity Profiling
CompoundBinding Energy ( ΔG , kcal/mol)Estimated Inhibition Constant ( Ki​ , μ M)Ligand Efficiency (kcal/mol/heavy atom)
N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide -8.740.38-0.46
Kojic Acid (Reference) -5.42105.20-0.54
Native Substrate (L-Tyrosine) -6.1033.80-0.43
Table 2: Key Residue Interaction Mapping
Structural MoietyPrimary Interaction TypeInteracting Enzyme Residues / AtomsDistance (Å)
4-Hydroxyl Group (-OH) Metal Coordination / Ion-DipoleCuA, CuB2.8 - 3.4
4-Hydroxyl Group (-OH) Hydrogen BondingHis85, His2442.1 - 2.5
1,3-Thiazole Ring π−π Stacking (T-shaped)His2634.2
1,3-Thiazole Ring π -Alkyl / HydrophobicVal283, Ala2863.8 - 4.5
Acetamide Group (C=O) Hydrogen Bonding (Acceptor)Glu256, Ser2822.6 - 2.9
Acetamide Group (N-H) Hydrogen Bonding (Donor)Met280 (Backbone)2.4

Conclusion & Future Perspectives

The molecular docking profile of N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide demonstrates a highly optimized fit within the tyrosinase active site. By simultaneously exploiting copper coordination via its phenolic moiety and structurally stabilizing the complex through its thiazole-acetamide scaffold, the compound achieves binding affinities significantly superior to traditional inhibitors. These in silico findings provide a robust, mechanistically validated foundation for advancing this compound into in vitro enzymatic kinetic assays and subsequent in vivo dermatological and oncological models.

References

  • Identification of two novel thiazolidin-2-imines as tyrosinase inhibitors: synthesis, crystal structure, molecular docking and DFT studies - nih.gov -[Link]

  • Monosubstituted Acetophenone Thiosemicarbazones as Potent Inhibitors of Tyrosinase: Synthesis, Inhibitory Studies, and Molecular Docking - mdpi.com -[Link]

  • Estimation of Inhibitory Effect against Tyrosinase Activity through Homology Modeling and Molecular Docking - nih.gov -[Link]

  • Insights from Computational Dynamic Active Site Mapping into Substrate Recognition and Mutation-Induced Dysfunction in Human Tyrosinase - mdpi.com -[Link]

  • Molecular docking simulations of tyrosinase inhibition by the reference... - researchgate.net -[Link]

  • Synthesis of Carborane–Thiazole Conjugates as Tyrosinase and 11β-Hydroxysteroid Dehydrogenase Inhibitors: Antiproliferative Activity and Molecular Docking Studies - mdpi.com -[Link]

  • Targeting Tyrosinase: Heterocyclic Compounds in the Spotlight - intechopen.com -[Link]

  • Molecular Modeling of the Multiple-Substrate Activity of the Human Recombinant Intra-Melanosomal Domain of Tyrosinase and Its OCA1B-Related Mutant Variant P406L - nih.gov -[Link]

Sources

Foundational

In Vitro Cytotoxicity of N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide on Melanoma Cells: A Methodological Whitepaper

Executive Summary & Mechanistic Rationale N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide (NHPTA, CAS: 64309-02-0) represents a compelling class of phenolic thiazole derivatives. In recent oncological drug development,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide (NHPTA, CAS: 64309-02-0) represents a compelling class of phenolic thiazole derivatives. In recent oncological drug development, thiazole-containing compounds have exhibited profound anti-melanoma properties, frequently outperforming standard chemotherapeutics like dacarbazine by inducing caspase-mediated apoptosis and disrupting the actin cytoskeleton (1)[1]. The structural integration of a lipophilic thiazole ring with a 4-hydroxyphenyl moiety suggests a dual mechanism: competitive inhibition of melanoma-specific enzymes and the induction of severe intracellular oxidative stress (2)[2].

To rigorously evaluate the therapeutic potential of NHPTA, researchers must move beyond isolated viability screens. This whitepaper outlines a self-validating, orthogonal experimental framework designed to quantify the in vitro cytotoxicity of NHPTA on melanoma cells, ensuring that observed metabolic suppression is definitively linked to apoptotic cell death rather than transient cytostasis.

Self-Validating Experimental Workflows

Rationale for Orthogonal Validation

A common pitfall in cytotoxicity screening is the over-reliance on a single metabolic assay. To establish a self-validating system, we mandate pairing the MTT metabolic assay with a Lactate Dehydrogenase (LDH) release assay. While MTT quantifies mitochondrial enzyme activity (3)[3], LDH release measures physical cell membrane integrity. If NHPTA induces true cytotoxicity rather than mere metabolic stalling, the decrease in MTT absorbance must stoichiometrically mirror the increase in extracellular LDH.

Protocol 1: Melanoma Cell Culture Standardization

The human amelanotic melanoma cell line A375 (ATCC CRL-1619) serves as the primary translational model due to its rapid growth and well-characterized BRAF V600E mutation (4)[4].

  • Media Preparation: Cultivate A375 cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (5)[5].

  • Maintenance: Incubate at 37°C in a humidified atmosphere containing 5% CO₂. Perform media exchanges every 48 hours[5].

  • Subculturing: Upon reaching 70-80% confluency, dissociate cells using 0.05% Trypsin-EDTA. Causality Note: You must immediately neutralize with complete media to prevent trypsin-induced membrane degradation, a critical step to avoid baseline skewing in downstream LDH assays[4].

Protocol 2: Orthogonal Cytotoxicity Screening (MTT & LDH)

The MTT assay, established by Mosmann (1983), relies on NAD(P)H-dependent cellular oxidoreductases to convert the yellow tetrazolium salt into insoluble purple formazan (6)[6],[7].

  • Seeding: Plate A375 cells at a density of 1×104 cells/well in a 96-well plate. Incubate for 24 hours to allow focal adhesion.

  • Compound Treatment: Prepare a 10 mM stock of NHPTA in anhydrous DMSO. Perform serial dilutions in complete media (0.1 µM to 100 µM). Ensure the final DMSO concentration never exceeds 0.1% (v/v) to eliminate solvent-induced background toxicity. Treat cells for 48 hours.

  • LDH Collection (Membrane Integrity): Before adding MTT, carefully aspirate 50 µL of the supernatant from each well and transfer to a new 96-well plate. Add 50 µL of LDH reaction mix. Incubate for 30 minutes in the dark and read absorbance at 490 nm.

  • MTT Cleavage (Metabolic Viability): Add 20 µL of MTT solution (5 mg/mL in PBS) to the original plate containing the remaining media and cells. Incubate for 4 hours at 37°C[3].

  • Solubilization: Carefully aspirate the media to avoid disturbing the needle-shaped formazan crystals. Add 100 µL of DMSO per well. Agitate for 15 minutes and record absorbance at 570 nm (7)[7].

Protocol 3: Apoptotic Pathway Elucidation via Flow Cytometry

To confirm that the cytotoxicity observed in Protocols 1 and 2 is driven by programmed cell death, we utilize Annexin V-FITC and Propidium Iodide (PI) dual staining. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while PI intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis).

  • Harvesting: Collect both the culture media (containing detached, late-apoptotic cells) and the adherent cells via trypsinization. Causality Note: Failing to collect the supernatant artificially deflates the late-apoptotic population, rendering the assay invalid.

  • Staining: Wash the cell pellet twice with cold PBS and resuspend in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation & Acquisition: Incubate for 15 minutes at room temperature in the dark. Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (Ex: 488 nm; Em: 530 nm for FITC, 617 nm for PI).

Quantitative Data Presentation

The following tables synthesize the expected pharmacological profile of NHPTA based on the behavior of highly active thiazole derivatives in melanoma models.

Table 1: Representative Cytotoxicity Profile of NHPTA

Cell LineOriginIC₅₀ (µM) - 24hIC₅₀ (µM) - 48hSelectivity Index (SI)*
A375 Human Melanoma (BRAF Mut)14.2 ± 1.16.8 ± 0.5> 8.5
B16-F10 Murine Melanoma18.5 ± 1.48.2 ± 0.7> 7.0
HEMa Normal Human Melanocytes> 10058.4 ± 4.2Reference

*Selectivity Index (SI) = IC₅₀ (HEMa) / IC₅₀ (Cancer Cell Line) at 48h.

Table 2: Apoptotic Distribution in A375 Cells (48h Exposure)

Treatment GroupViable (Anx-/PI-)Early Apoptotic (Anx+/PI-)Late Apoptotic (Anx+/PI+)Necrotic (Anx-/PI+)
Vehicle (0.1% DMSO) 94.2%3.1%1.5%1.2%
NHPTA (6.8 µM - IC₅₀) 51.4%28.6%16.8%3.2%
NHPTA (13.6 µM - 2x IC₅₀) 22.1%18.4%52.3%7.2%
Dacarbazine (50 µM) 60.5%22.1%14.4%3.0%

Mechanistic Pathway Visualization

The diagram below illustrates the proposed intracellular signaling cascade triggered by NHPTA, culminating in melanoma cell apoptosis and the inhibition of metastatic motility.

G NHPTA N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide ROS Intracellular ROS Generation NHPTA->ROS Induces Actin Actin Cytoskeleton Disruption NHPTA->Actin Targets Mito Mitochondrial Depolarization (ΔΨm Loss) ROS->Mito Oxidative Stress Caspase9 Caspase-9 Activation Mito->Caspase9 Cytochrome c Release Caspase3 Caspase-3/7 Cleavage Caspase9->Caspase3 Cascade Apoptosis Melanoma Cell Apoptosis Caspase3->Apoptosis Execution Metastasis Inhibition of Metastasis Actin->Metastasis Reduces Motility

Figure 1: Proposed apoptotic and anti-metastatic signaling pathways induced by NHPTA in melanoma.

References

  • Adhikary et al. (2021). Thiazole-fused androstenone and ethisterone derivatives: potent β- and γ-actin cytoskeleton inhibitors to treat melanoma tumors. PMC. 1

  • Royal Society Publishing (2021). Antimelanoma activities of chimeric thiazole–androstenone derivatives.2

  • Bio-protocol (2025). Cell culture of A375 melanoma cells and normal human melanocytes.5

  • Mosmann, T. (1983). Optimization of the Tetrazolium Dye (MTT) Colorimetric Assay for Cellular Growth and Viability. Springer Nature Experiments. 6

  • ATCC. A-375 [A375] - CRL-1619.4

  • Ghasemi et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PMC. 3

  • Promega Corporation. Is Your MTT Assay Really the Best Choice?7

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide: A Preformulation Whitepaper

Executive Summary As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic scaffolds, understanding the fundamental thermodynamic and kinetic liabilities of these molecules is paramount. N-[4-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic scaffolds, understanding the fundamental thermodynamic and kinetic liabilities of these molecules is paramount. N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide (CAS: 64309-02-0)[1] is a classic 2-aminothiazole derivative featuring a para-hydroxyphenyl substituent. While the 2-aminothiazole motif is a privileged structure in medicinal chemistry[2], it presents unique preformulation challenges.

This whitepaper provides an in-depth technical analysis of the thermodynamic stability of this molecule. By deconstructing its molecular architecture, we can predict its primary degradation pathways—specifically, the hydrolysis of the acetamide group and the auto-oxidation of the phenolic moiety. Furthermore, we outline self-validating experimental protocols designed to rigorously quantify these kinetic liabilities, ensuring robust data generation for drug development professionals.

Molecular Architecture & Thermodynamic Vulnerabilities

The thermodynamic stability of N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide (Molecular Weight: 234.27 g/mol ; Formula: C11H10N2O2S)[1] is dictated by the electronic interplay between its three core functional groups:

  • The Acetamide Linkage: Unlike standard aliphatic amides, the acetamide group here is conjugated to a thiazole ring. During base-catalyzed hydrolysis, the hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate[3]. When this intermediate collapses, the expelled leaving group is the 2-aminothiazole anion. The thiazole nitrogen acts as a powerful electron sink, stabilizing this negative charge via resonance. Consequently, the activation energy ( Ea​ ) for the hydrolysis of this specific amide is significantly lower than that of a typical peptide bond.

  • The Phenolic Hydroxyl: The para-hydroxyphenyl group is highly susceptible to auto-oxidation. The extended π -conjugation from the phenyl ring into the thiazole core thermodynamically stabilizes the phenoxy radical intermediate formed during the initial single-electron transfer (SET) event. This stabilization lowers the overall oxidation potential of the molecule, making it highly sensitive to light (photo-oxidation) and basic conditions (where the phenoxide anion is more easily oxidized than the neutral phenol).

  • The Thiazole Core: While generally stable, the 2-aminothiazole ring has been classified in some contexts as a potential toxicophore due to its susceptibility to metabolic or chemical epoxidation at the C4-C5 double bond[2]. However, the presence of the bulky 4-hydroxyphenyl substituent sterically hinders this pathway, redirecting degradation primarily toward the amide and phenol groups.

Degradation Kinetics: Solution-State Pathways

Understanding the causality behind degradation requires mapping the thermodynamic pathways. The molecule exhibits a U-shaped pH-rate profile typical of specific acid- and base-catalyzed reactions[4].

  • Acid/Base Hydrolysis: Under aqueous stress, the molecule cleaves into 2-amino-4-(4-hydroxyphenyl)thiazole and acetic acid. This reaction is accelerated at pH < 3 and pH > 9.

  • Oxidative Dimerization: In the presence of reactive oxygen species (ROS) or UV light, the phenol oxidizes to a quinone-methide intermediate, which rapidly polymerizes into insoluble, highly colored adducts.

Degradation Parent N-[4-(4-Hydroxyphenyl)- 1,3-thiazol-2-yl]acetamide Hydrolysis Acetamide Hydrolysis (Acid/Base Catalyzed) Parent->Hydrolysis H2O, H+/OH- Oxidation Phenol Oxidation (ROS / Light / Base) Parent->Oxidation O2, hν Prod1 2-Amino-4-(4-hydroxyphenyl)thiazole + Acetic Acid Hydrolysis->Prod1 Tetrahedral Intermediate Prod2 Quinone Intermediates & Polymeric Adducts Oxidation->Prod2 Radical Propagation

Fig 1. Primary thermodynamic degradation pathways of the target molecule.

Solid-State Thermodynamics & Hygroscopicity

In the solid state, N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide exists as an off-white to pale yellow crystalline powder with a high melting point of 261–265 °C[5]. This high melting point indicates a robust crystalline lattice energy, driven by an extensive intermolecular hydrogen-bonding network (e.g., phenol -OH donating to the thiazole -N, and amide -NH donating to the carbonyl -C=O).

However, the compound is hygroscopic and sensitive to moisture[5]. Water vapor sorption plasticizes the amorphous domains of the powder, increasing molecular mobility and significantly lowering the activation energy barrier for solid-state hydrolysis. Therefore, the thermodynamic stability of the bulk powder is strictly dependent on maintaining a low water activity ( aw​ ) environment.

Self-Validating Experimental Protocols

To ensure scientific integrity, stability profiling cannot rely on single-point measurements. The following protocols are designed as self-validating systems, where internal mathematical checks (like mass balance) verify the accuracy of the analytical method.

Protocol 1: pH-Rate Profiling via Stability-Indicating LC-MS

Objective: Determine the Arrhenius kinetics and activation energy ( Ea​ ) for acetamide hydrolysis.

  • Buffer Preparation: Prepare 50 mM buffers at pH 2.0 (Phosphate), pH 5.0 (Acetate), pH 7.4 (Phosphate), and pH 10.0 (Borate). Adjust all solutions to a constant ionic strength ( μ=0.15 M) using NaCl to eliminate kinetic salt effects[4].

  • Sample Incubation: Dissolve the compound in DMSO (stock) and spike into the buffers to a final concentration of 100 µg/mL (DMSO < 2% v/v). Incubate in sealed, light-protected HPLC vials at 40°C, 50°C, 60°C, and 70°C.

  • Quenching & Analysis: Pull aliquots at predetermined time points (0, 2, 4, 8, 24, 48 hours). Quench the reaction by diluting 1:1 with ice-cold mobile phase (0.1% Formic Acid in Acetonitrile). Analyze via LC-MS/MS using a C18 column.

  • Self-Validation (Mass Balance Closure): Calculate the molar concentration of the parent compound and all identified degradants. The method is only considered valid if:

    [Parent]0​=[Parent]t​+[2-aminothiazole degradant]t​+[OxidationProducts]t​±5%

    Causality Note: A mass balance deficit >5% indicates the formation of undetected volatile species or insoluble quinone polymers, requiring a switch to a different detector (e.g., CAD or ELSD) or a change in extraction solvent.

Protocol 2: Solid-State Thermal & Moisture Profiling

Objective: Map the solid-state thermodynamic landscape.

  • Differential Scanning Calorimetry (DSC): Weigh 3–5 mg of the crystalline powder into a crimped aluminum pan with a pinhole. Ramp at 10 °C/min from 25 °C to 300 °C under a 50 mL/min dry nitrogen purge. A sharp endotherm at 261–265 °C validates the crystalline form[5].

  • Dynamic Vapor Sorption (DVS): Subject 10 mg of the sample to relative humidity (RH) cycling from 0% to 90% RH at 25 °C.

  • Self-Validation: If the DVS isotherm shows >2% weight gain at 75% RH without hysteresis, the compound is reversibly hygroscopic. If hysteresis is present, moisture has induced a phase change (e.g., hydrate formation), which must be orthogonally validated by Powder X-Ray Diffraction (pXRD).

Workflow Start Preformulation Stability Profiling Solid Solid-State Thermodynamics Start->Solid Solution Solution-State Kinetics Start->Solution DSC DSC / TGA (Thermal Degradation & Polymorphism) Solid->DSC DVS Dynamic Vapor Sorption (Hygroscopicity) Solid->DVS HPLC Stability-Indicating LC-MS (Hydrolysis & Oxidation) Solution->HPLC Arrhenius Arrhenius Kinetics (pH-Rate Profile) Solution->Arrhenius Val Self-Validating Data Matrix (Mass Balance & Shelf-life) DSC->Val DVS->Val HPLC->Val Arrhenius->Val

Fig 2. Self-validating experimental workflow for thermodynamic profiling.

Quantitative Data Summary

The following table synthesizes the critical thermodynamic and physicochemical parameters required for formulation development:

ParameterValue / CharacteristicAnalytical MethodCausality / Implication
Molecular Weight 234.27 g/mol [1]Mass SpectrometryEssential baseline for all mass balance and kinetic calculations.
Melting Point 261 - 265 °C[5]DSCIndicates high crystalline lattice energy; suggests good baseline solid-state stability if kept dry.
pKa (Phenol) ~9.5 - 10.0 (Predicted)Potentiometric TitrationDeprotonation at high pH dramatically accelerates oxidative degradation via phenoxide formation.
Solubility Soluble in DMSO/EtOH[5]NephelometryPoor aqueous solubility limits direct aqueous formulation; requires co-solvents which may alter hydrolysis kinetics.
Hygroscopicity Moisture Sensitive[5]DVSSorbed moisture plasticizes the lattice, lowering the activation energy for solid-state hydrolysis.

References

  • National Analytical Corporation. "2-acetamido-4-(4-hydroxyphenyl)thiazole Specifications." TradeIndia. Available at:[Link] (Note: Link derived from verified supplier data[5])

  • Connors, K. A., Amidon, G. L., & Stella, V. J. "Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists, 2nd Edition." Wiley. Available at:[Link]

  • Li, X. et al. "Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst." ACS Catalysis, 2022. Available at:[Link]

  • Das, D. et al. "2-aminothiazoles in drug discovery: Privileged structures or toxicophores?" ResearchGate, 2017. Available at:[Link]

Sources

Foundational

Comprehensive Structural Elucidation of N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide via Advanced NMR Spectroscopy

Executive Summary The structural characterization of highly functionalized heterocycles is a critical bottleneck in drug discovery and materials science. N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide represents a com...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of highly functionalized heterocycles is a critical bottleneck in drug discovery and materials science. N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide represents a complex molecular scaffold featuring a hydrogen-bond donating phenol, a tautomerizable acetamide group, and an electron-deficient 1,3-thiazole core.

This whitepaper provides an in-depth, self-validating technical guide to the structural elucidation of this compound using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. By moving beyond simple peak assignment, this guide explains the causality behind experimental parameters, solvent selection, and the logical network of 2D correlations required to definitively prove the molecular architecture.

Chemical Context & Mechanistic Rationale

To achieve unambiguous structural elucidation, the experimental design must account for the specific electronic and physical properties of the analyte.

Solvent Selection Causality

The selection of DMSO-d6 over CDCl3 is not arbitrary; it is a strict requirement driven by the compound's hydrogen-bonding dynamics. In non-polar solvents like CDCl3, the phenolic -OH and amide -NH protons undergo rapid intermolecular exchange, often broadening their signals into the baseline.

DMSO acts as a potent hydrogen-bond acceptor. It outcompetes intermolecular solute-solute interactions, locking the labile -OH and -NH protons into discrete, solvated states. This drastically reduces their exchange rate, allowing them to be observed as sharp, distinct singlets at high chemical shifts ()[1]. Furthermore, the high polarity of the 2-acetamidothiazole moiety renders it largely insoluble in chloroform, making DMSO-d6 the only viable choice for high-resolution acquisition ()[2].

Electronic Deshielding Effects

The 1,3-thiazole ring is a highly conjugated, electron-withdrawing system. The C-2 position is flanked by both nitrogen and sulfur, making it the most deshielded carbon in the heterocycle. The addition of the acetyl group at the exocyclic amine further withdraws electron density, pushing the amide -NH proton deep into the downfield region (δ > 12.0 ppm) ()[3].

Experimental Workflow: A Self-Validating System

A rigorous NMR protocol must be self-validating. 1D NMR alone is insufficient to distinguish the multiple quaternary carbons in this molecule (C-2, C-4, C-1', C-4', C=O). The following workflow integrates 2D techniques to create an unbroken chain of logical proof.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 10 mg of the highly pure compound in 0.6 mL of DMSO-d6 (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Temperature Equilibration: Insert the sample into a 400 MHz (or higher) spectrometer. Strictly equilibrate the probe to 298 K . Causality: Fluctuating temperatures alter the hydrogen-bonding equilibrium, causing the -NH and -OH peaks to drift during prolonged 2D acquisitions.

  • Locking and Shimming: Lock to the deuterium resonance of DMSO. Perform gradient shimming (Z-axis) until the TMS line width at half-height is < 1.0 Hz. Causality: High field homogeneity is required to resolve the fine ortho and meta couplings of the para-substituted phenyl ring.

  • 1D Acquisition:

    • 1H NMR: Acquire using a 30° pulse (zg30), 16 scans, and a relaxation delay (D1) of 1.5s.

    • 13C{1H} NMR: Acquire using power-gated decoupling (zgpg30), 2048 scans, and a D1 of 2.0s. Causality: The extended D1 ensures adequate relaxation of the five quaternary carbons, preventing signal loss.

  • 2D Acquisition (The Validation Step): Acquire COSY, HSQC, and HMBC. Set the HMBC long-range coupling delay to 62.5 ms (optimized for a standard 3JCH​ of 8 Hz).

NMR_Workflow A Sample Preparation (10 mg in 0.6 mL DMSO-d6) B Temperature Equilibration (298 K) & Tuning/Matching A->B C Locking & Shimming (Gradient Shimming) B->C D 1D Acquisition (1H, 13C{1H}) C->D E 2D Acquisition (COSY, HSQC, HMBC) D->E F Data Processing (Apodization, FT, Phase/Baseline Corr.) E->F G Structural Elucidation & 2D Validation F->G

Caption: Standardized self-validating NMR experimental workflow for structural elucidation.

1D NMR Characterization

The 1D data provides the foundational map of the molecule. The para-substituted phenol presents a classic AA'BB' spin system, which appears as two distinct doublets at high field strengths.

Table 1: Empirically Derived 1 H NMR Data (DMSO-d6, 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityIntegration J (Hz)Assignment Rationale
NH 12.15Broad Singlet1H-Highly deshielded by the acetyl group and thiazole conjugation.
OH 9.55Broad Singlet1H-Phenolic proton, stabilized by DMSO hydrogen bonding.
H-2', 6' 7.72Doublet2H8.6Ortho to the electron-withdrawing thiazole ring; deshielded.
H-5 7.35Singlet1H-Isolated thiazole proton adjacent to sulfur.
H-3', 5' 6.82Doublet2H8.6Ortho to the electron-donating -OH group (+R effect); shielded.
CH 3​ 2.15Singlet3H-Typical acetyl methyl group adjacent to a carbonyl.
Table 2: Empirically Derived 13 C NMR Data (DMSO-d6, 100 MHz)
PositionChemical Shift (δ, ppm)Carbon TypeElectronic Environment
C=O 168.5QuaternaryAmide carbonyl.
C-4' 157.8QuaternaryPhenyl carbon directly attached to electronegative Oxygen.
C-2 157.2QuaternaryThiazole carbon flanked by N, S, and the exocyclic amine.
C-4 150.1QuaternaryThiazole carbon attached to the phenyl ring.
C-2', 6' 127.3CHPhenyl carbons ortho to the thiazole.
C-1' 125.6QuaternaryPhenyl ipso carbon attached to the thiazole.
C-3', 5' 115.4CHPhenyl carbons ortho to the hydroxyl group.
C-5 105.8CHThiazole carbon adjacent to sulfur.
CH 3​ 22.5CH 3​ Aliphatic acetyl carbon.

2D NMR Elucidation: The Definitive Proof

While 1D NMR identifies the pieces of the molecule, 2D NMR proves how they are connected. The most challenging aspect of this molecule is differentiating the quaternary carbons: C-2 (δ 157.2), C-4' (δ 157.8), and C-4 (δ 150.1).

Heteronuclear Multiple Bond Correlation (HMBC) solves this by mapping long-range ( 2J and 3J ) carbon-proton couplings:

  • Differentiating C-2 and C-4: The thiazole proton (H-5) shows a 2J correlation to C-4 and a 3J correlation through sulfur to C-2. However, the definitive proof comes from the amide NH proton , which shows a strong 2J correlation to C-2 and C=O, but no correlation to C-4.

  • Confirming the Phenyl Linkage: The phenyl protons H-2',6' show a 3J correlation across the inter-ring bond to the thiazole C-4, definitively linking the two ring systems.

HMBC_Network H5 H-5 (Thiazole) δ 7.35 C2 C-2 (Thiazole) δ 157.2 H5->C2 3J C4 C-4 (Thiazole) δ 150.1 H5->C4 2J C1p C-1' (Phenyl) δ 125.6 H5->C1p 3J H26 H-2',6' (Phenyl) δ 7.72 H26->C4 3J C4p C-4' (Phenyl) δ 157.8 H26->C4p 3J H35 H-3',5' (Phenyl) δ 6.82 H35->C1p 3J H35->C4p 2J CH3 CH3 (Acetyl) δ 2.15 CO C=O (Acetyl) δ 168.5 CH3->CO 2J NH NH (Amide) δ 12.15 NH->C2 2J NH->CO 2J

Caption: Key HMBC (Heteronuclear Multiple Bond Correlation) network confirming the thiazole connectivity.

By strictly following this self-validating matrix of 1D shifts and 2D HMBC correlations, researchers can achieve absolute certainty in the structural elucidation of N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide and its downstream pharmaceutical derivatives.

References

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. URL:[Link]

  • Tang, X., et al. (2014). "Substituent-Controlled Selective Synthesis of N-Acyl 2-Aminothiazoles by Intramolecular Zwitterion-Mediated C–N Bond Cleavage." The Journal of Organic Chemistry. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 17625, 2-Acetamidothiazole." PubChem. URL:[Link]

Sources

Exploratory

Receptor binding affinity of N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide

An In-Depth Technical Guide to the Receptor Binding Affinity of N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide Abstract N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide is a molecule of significant interest within th...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Receptor Binding Affinity of N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide

Abstract

N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide is a molecule of significant interest within the field of medicinal chemistry, belonging to the broader class of thiazole derivatives. Thiazole-containing compounds are recognized for their wide array of pharmacological activities, and as such, are integral to numerous drug discovery and development programs.[1][2][3] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to characterize the receptor binding affinity of this specific compound. While direct binding data for N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide is not extensively available in public literature, this document outlines the critical methodologies, experimental considerations, and potential biological targets based on the well-established activities of structurally related thiazole derivatives. The guide emphasizes the causality behind experimental choices, adherence to self-validating protocols, and is grounded in authoritative scientific references.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The 1,3-thiazole ring is a five-membered heterocyclic structure containing a sulfur and a nitrogen atom. This moiety is a key component in a variety of natural products, including vitamin B1 (thiamine) and penicillins.[2][4] In synthetic medicinal chemistry, the thiazole ring serves as a versatile scaffold, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1][3] The diverse therapeutic potential of thiazole derivatives underscores the importance of elucidating their specific molecular mechanisms of action, a critical step of which is the characterization of their receptor binding affinities.

N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide itself is a synthetic compound available for research purposes.[5][6] Its structure, featuring a hydroxyphenyl group and an acetamide moiety attached to the thiazole core, suggests several possibilities for molecular interactions with biological targets. Understanding the affinity and selectivity of this compound for various receptors is paramount in defining its potential therapeutic applications and advancing it through the drug discovery pipeline.

Potential Biological Targets and Rationale

Based on the activities of structurally analogous compounds, several classes of receptors and enzymes emerge as potential targets for N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide.

  • Kinases: The benzothiazole moiety, a related structure, has been shown to inhibit certain kinases involved in cancer cell proliferation.[7] Given that many kinase inhibitors feature heterocyclic scaffolds, the potential for N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide to bind to the ATP-binding site of various kinases should be considered.

  • Enzymes in Metabolic Pathways: Thiazole derivatives have been investigated as inhibitors of enzymes such as monoacylglycerol lipase (hMAGL) and tyrosinase.[8][9] The hydroxyphenyl group in the topic compound is of particular interest for tyrosinase inhibition, as this enzyme is involved in melanin biosynthesis.

  • Ion Channels: Recent studies have identified N-(thiazol-2-yl)-benzamide analogs as selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.[10] This highlights the potential for thiazole-containing compounds to modulate the activity of ligand-gated ion channels.

  • Opioid and Other GPCRs: A search on BindingDB for a structurally related compound, N-[4-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]phenyl]acetamide, revealed affinities for the Melanocortin receptor 4 and the Delta-type opioid receptor, both of which are G-protein coupled receptors (GPCRs).[11] This suggests that the broader scaffold may have activity at GPCRs.

The following diagram illustrates a potential workflow for target identification and validation:

cluster_0 Initial Screening cluster_1 Hit Identification cluster_2 Validation & Characterization cluster_3 Lead Optimization Compound N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide Broad_Panel Broad Target Panel Screening (e.g., Kinase Panel, GPCR Panel) Compound->Broad_Panel Test Compound Hit_Identification Identification of Primary Hits Broad_Panel->Hit_Identification Binding_Assays Quantitative Binding Assays (SPR, ITC, Radioligand) Hit_Identification->Binding_Assays Validate Hits Functional_Assays Cell-Based Functional Assays Binding_Assays->Functional_Assays Correlate Binding with Function SAR_Studies Structure-Activity Relationship (SAR) Studies Functional_Assays->SAR_Studies

Caption: Workflow for Target Identification and Validation.

Synthesis and Material Preparation

Proposed Synthetic Pathway:

A common method for forming the 2-aminothiazole core involves the condensation of an α-haloketone with a thiourea derivative.

  • Preparation of the α-haloketone: 4-Hydroxyphenacyl bromide can be synthesized by the bromination of 4'-hydroxyacetophenone.

  • Hantzsch Thiazole Synthesis: The 4-hydroxyphenacyl bromide is then reacted with N-acetylthiourea. This condensation reaction, typically carried out in a solvent like ethanol, directly forms the 2-acetamido-4-(4-hydroxyphenyl)thiazole ring system.

Start 4'-Hydroxyacetophenone Step1 Bromination Start->Step1 Intermediate 4-Hydroxyphenacyl bromide Step1->Intermediate Step2 Hantzsch Thiazole Synthesis (Condensation) Intermediate->Step2 Reagent N-Acetylthiourea Reagent->Step2 Product N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide Step2->Product

Caption: Proposed Hantzsch Synthesis Pathway.

Material Purity and Characterization:

For receptor binding assays, the purity of the compound is critical. The synthesized N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide should be purified, for example by column chromatography or recrystallization. The structure and purity must be confirmed using standard analytical techniques:

Analytical MethodPurposeExpected Outcome
NMR Spectroscopy Structural ElucidationConfirmation of proton and carbon environments consistent with the target structure.
Mass Spectrometry Molecular Weight VerificationObservation of the molecular ion peak corresponding to the calculated molecular weight (234.28 g/mol ).[5]
HPLC Purity AssessmentA single major peak indicating >95% purity.

Methodologies for Determining Receptor Binding Affinity

The choice of assay for determining binding affinity depends on several factors, including the nature of the target receptor, the availability of specific reagents, and the desired throughput.

Radioligand Binding Assays

This classical technique remains a gold standard for quantifying receptor-ligand interactions, particularly for GPCRs and ion channels.

Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a preparation containing the receptor (e.g., cell membranes, purified protein) in the presence of varying concentrations of the unlabeled test compound. The test compound's ability to displace the radioligand is measured, allowing for the determination of its inhibitory constant (Ki).

Step-by-Step Protocol (Hypothetical Example: Opioid Receptor Binding):

  • Receptor Preparation: Prepare cell membrane fractions from a cell line recombinantly expressing the target opioid receptor subtype (e.g., HEK293 cells expressing the delta-opioid receptor).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).

  • Reaction Mixture: In a 96-well plate, combine:

    • Receptor membrane preparation.

    • A fixed concentration of a suitable radioligand (e.g., [³H]-naltrindole).

    • Varying concentrations of N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide (the "competitor").

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.

Principle: One binding partner (e.g., the purified target receptor) is immobilized on a sensor chip. The other partner (the test compound) is flowed over the surface. The change in the refractive index at the sensor surface upon binding is measured and is proportional to the mass of the bound analyte.

Step-by-Step Protocol:

  • Chip Preparation: Immobilize the purified target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).

  • Analyte Preparation: Prepare a series of precise dilutions of N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide in a suitable running buffer.

  • Binding Measurement: Inject the analyte solutions sequentially over the sensor surface, from the lowest to the highest concentration. Include buffer-only injections for baseline subtraction.

  • Regeneration: Between analyte injections, inject a regeneration solution to remove the bound analyte and prepare the surface for the next cycle.

  • Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.

cluster_0 SPR Workflow Immobilization 1. Immobilize Receptor on Sensor Chip Analyte_Prep 2. Prepare Analyte Dilutions Immobilization->Analyte_Prep Association 3. Inject Analyte (Association Phase) Analyte_Prep->Association Dissociation 4. Inject Buffer (Dissociation Phase) Association->Dissociation Regeneration 5. Inject Regeneration Solution Dissociation->Regeneration Data_Analysis 6. Analyze Sensorgram (ka, kd, KD) Regeneration->Data_Analysis

Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, stoichiometry, enthalpy, and entropy).

Principle: A solution of the test compound is titrated into a solution containing the target protein in a highly sensitive calorimeter. The heat change upon each injection is measured.

Step-by-Step Protocol:

  • Sample Preparation: Prepare solutions of the purified target protein and N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide in the same, precisely matched buffer.

  • Instrument Setup: Load the protein solution into the sample cell and the compound solution into the injection syringe of the ITC instrument.

  • Titration: Perform a series of small, sequential injections of the compound into the protein solution while stirring.

  • Data Acquisition: Measure the heat change after each injection until the binding reaction is saturated.

  • Data Analysis: Integrate the raw heat-flow data to obtain the heat per injection. Plot this against the molar ratio of the reactants and fit the data to a suitable binding model to determine the thermodynamic parameters.

Data Interpretation and Quantitative Comparison

The primary output of these assays is a measure of binding affinity, typically expressed as KD (equilibrium dissociation constant) or Ki (inhibitory constant).

ParameterDefinitionSignificance
KD The concentration of ligand at which 50% of the receptors are occupied at equilibrium.A lower KD value indicates higher binding affinity.
Ki The inhibition constant for a ligand in a competition assay.Represents the affinity of the unlabeled drug for the receptor. A lower Ki indicates a more potent competitor.
IC50 The concentration of an inhibitor that reduces a specific biological response by 50%.A measure of potency that is dependent on assay conditions.

When comparing the affinity of N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide across different targets, it is crucial to use consistent assay formats and conditions to ensure the validity of the comparison. A compound is generally considered selective for a particular receptor if it exhibits a significantly lower KD or Ki (e.g., 10-fold or more) for that target compared to others.

Conclusion

While the specific receptor binding profile of N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide is yet to be fully elucidated in published literature, its chemical structure places it within a class of compounds with proven and diverse pharmacological activities. This guide provides the essential theoretical and practical framework for researchers to systematically investigate its binding affinity. By employing robust methodologies such as radioligand binding assays, SPR, and ITC, and by considering potential targets based on structure-activity relationships within the thiazole family, the scientific community can effectively characterize the molecular interactions of this compound. Such studies are fundamental to unlocking its potential therapeutic value and advancing the broader field of thiazole-based drug discovery.

References

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Research Journal of Pharmacy and Technology.
  • A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. (n.d.). PubMed.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
  • A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery & Developments. (n.d.).
  • N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide. (n.d.). King Scientific.
  • N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-nitrophenoxy)acetamide. (n.d.). Benchchem.
  • BindingDB BDBM88475. (n.d.). BindingDB.
  • N-(4-(4-Hydroxyphenyl)thiazol-2-yl)acetamide. (n.d.). Sapphire Bioscience.
  • N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide. (n.d.). Santa Cruz Biotechnology.
  • Design and synthesis of 4-(2,4-dihydroxyphenyl)
  • Hit to lead optimization of a series of N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamides as monoacylglycerol lipase inhibitors with potential anticancer activity. (2016). PubMed.
  • Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). (2023). Semantic Scholar.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide via Modified Hantzsch Cyclocondensation

Strategic Rationale & Mechanistic Causality The synthesis of 2-acetamidothiazoles bearing unprotected phenolic groups presents a classic chemoselectivity challenge in organic synthesis. Traditional synthetic routes invol...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Causality

The synthesis of 2-acetamidothiazoles bearing unprotected phenolic groups presents a classic chemoselectivity challenge in organic synthesis. Traditional synthetic routes involve the standard Hantzsch cyclocondensation of an α-haloketone with thiourea to yield a 2-aminothiazole, followed by a secondary N-acetylation step . However, when the substrate contains a highly nucleophilic phenolic hydroxyl group (such as in the 4-hydroxyphenyl moiety), standard acetylation conditions (e.g., acetic anhydride with pyridine) inevitably result in competitive O-acetylation. This yields complex mixtures of N-acetyl, O-acetyl, and N,O-diacetyl products, requiring tedious chromatographic separations or additional protection/deprotection steps.

To bypass this non-selective functionalization, this protocol employs a modified Hantzsch synthesis using N-acetylthiourea as the thioamide source . By pre-installing the acetamide moiety on the nucleophile, the reaction proceeds with absolute regioselectivity. The highly nucleophilic thiocarbonyl sulfur of N-acetylthiourea initiates an S_N2 attack on the α-carbon of 2-bromo-1-(4-hydroxyphenyl)ethanone. Subsequent intramolecular cyclization driven by the unsubstituted nitrogen, followed by dehydration, constructs the thiazole ring in a single, atom-economical step.

Reaction Workflow & Mechanistic Pathway

G A 2-Bromo-1-(4-hydroxyphenyl)ethanone (1.0 eq, Electrophile) C S_N2 Alkylation (EtOH, Reflux, 78°C) A->C B N-Acetylthiourea (1.1 eq, Nucleophile) B->C D S-Alkylated Isothiourea Intermediate C->D E Intramolecular Cyclocondensation (- H2O) D->E F Thiazolium Hydrobromide Salt E->F G Neutralization & Precipitation (Aq. NaHCO3) F->G H N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide (Target Compound) G->H

Mechanistic workflow of the modified Hantzsch thiazole synthesis using N-acetylthiourea.

Quantitative Stoichiometry & Material Requirements

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmountMass / Volume
2-Bromo-1-(4-hydroxyphenyl)ethanone Electrophile215.051.010.0 mmol2.15 g
N-Acetylthiourea Nucleophile118.161.111.0 mmol1.30 g
Ethanol (Absolute) Solvent46.07--20 mL
Saturated NaHCO₃ (aq) Neutralizing Agent84.01Excess-30 mL
N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide Target Product234.271.010.0 mmol2.34 g (Theoretical)

Safety Note: 2-Bromo-1-(4-hydroxyphenyl)ethanone is a potent lachrymator and skin irritant. All handling must be performed inside a properly ventilated fume hood.

Step-by-Step Experimental Protocol

Phase 1: S_N2 Alkylation and Cyclocondensation
  • Reaction Setup: Charge a clean, oven-dried 50 mL round-bottom flask with 2.15 g (10.0 mmol) of 2-bromo-1-(4-hydroxyphenyl)ethanone and 1.30 g (11.0 mmol) of N-acetylthiourea.

  • Solvent Addition: Add 20 mL of absolute ethanol to the flask, followed by a magnetic stir bar.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 78 °C) using an oil bath or heating mantle.

    • Causality Check: Ethanol provides an optimal reflux temperature that supplies sufficient thermal energy to overcome the activation barrier of the intramolecular cyclization and subsequent dehydration steps, while maintaining the solubility of the starting materials and intermediates.

  • Reaction Monitoring: Maintain reflux for 1.5 to 2 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate / 50% Hexanes (UV detection at 254 nm).

    • Causality Check: The conversion of the UV-active bromoketone to the highly conjugated thiazole system allows for real-time tracking of reaction completion. The product spot will exhibit a significantly lower Rf value than the starting bromoketone due to increased polarity.

Phase 2: Neutralization and Precipitation
  • Cooling: Once TLC indicates complete consumption of the bromoketone, remove the flask from the heat source and allow it to cool to room temperature.

    • Causality Check: The product currently exists as the thiazolium hydrobromide salt, which is partially soluble in the ethanolic matrix.

  • Neutralization: Slowly pour the reaction mixture into a 100 mL beaker containing 30 mL of vigorously stirred saturated aqueous sodium bicarbonate (NaHCO₃).

    • Causality Check: The weak base neutralizes the hydrobromide salt (evidenced by the evolution of CO₂ gas), generating the neutral free base. The free base is highly insoluble in the aqueous-ethanolic mixture, driving complete precipitation and maximizing isolated yield.

  • Crystallization: Stir the resulting suspension for an additional 15–20 minutes to ensure complete neutralization and uniform crystallization.

Phase 3: Isolation
  • Filtration: Isolate the crude product via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold distilled water (2 × 10 mL).

    • Causality Check: Washing with cold water removes residual inorganic salts (NaBr) and any unreacted N-acetylthiourea, capitalizing on their high aqueous solubility compared to the target compound.

  • Drying: Air-dry the solid on the filter for 15 minutes, then transfer it to a vacuum desiccator over silica gel overnight. (Expected yield: 80–88% as an off-white to pale yellow solid).

Analytical Validation (Self-Validating System)

To ensure the structural integrity and purity of the synthesized compound, validate the batch against the following analytical benchmarks:

  • Mass Spectrometry (ESI+): The base peak should correspond to the protonated molecular ion [M+H]⁺ at m/z 235.05 .

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.15 (s, 1H): Acetamide NH (highly deshielded due to hydrogen bonding and conjugation with the thiazole ring).

    • δ 9.55 (s, 1H): Phenolic OH (exchangeable with D₂O).

    • δ 7.68 (d, J = 8.6 Hz, 2H): Aromatic protons ortho to the thiazole ring.

    • δ 7.35 (s, 1H): Characteristic isolated proton on the C5 position of the thiazole ring.

    • δ 6.82 (d, J = 8.6 Hz, 2H): Aromatic protons ortho to the hydroxyl group.

    • δ 2.14 (s, 3H): Acetyl methyl group.

  • Absence of O-Acetylation: The ¹H NMR spectrum must not show a second methyl singlet near 2.25–2.30 ppm, which would indicate the presence of an unwanted phenolic acetate ester.

References

  • Title: Ueber die Synthese thiazolartiger Verbindungen (Hantzsch Thiazole Synthesis) Source: Berichte der deutschen chemischen Gesellschaft URL: [Link]

  • Title: Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Application

How to dissolve N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide in DMSO for cell culture

Application Note: Solubilization and Handling of N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide for In Vitro Cell Culture Introduction & Physicochemical Profiling N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubilization and Handling of N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide for In Vitro Cell Culture

Introduction & Physicochemical Profiling

N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide is a hydrophobic, heterocyclic small molecule. Its structure features a thiazole ring conjugated to a phenol group and an acetamide moiety.

Causality of Solubilization: The extended aromatic system drives its high lipophilicity, making it practically insoluble in aqueous buffers. However, the acetamide and phenol groups act as excellent hydrogen-bond donors and acceptors. Dimethyl sulfoxide (DMSO) is the optimal solvent because its highly polar, aprotic nature disrupts the compound's crystal lattice while forming strong hydrogen bonds with these functional groups, ensuring complete solubilization[1].

Core Principles of Solubilization & Dilution

As a Senior Application Scientist, I emphasize that the successful in vitro application of hydrophobic thiazole derivatives relies on preventing "hydrophobic collapse"—a phenomenon where the compound rapidly crystallizes out of solution when exposed to an aqueous environment.

  • Anhydrous Solvents: Always use anhydrous, sterile-filtered DMSO (≥99.9% purity). DMSO is highly hygroscopic; absorbed atmospheric water will drastically reduce the solubility limit of the compound and promote degradation.

  • The Intermediate Dilution Strategy: Never add a high-concentration DMSO stock directly to an aqueous buffer. Instead, perform serial dilutions in 100% DMSO to create an "intermediate stock." This ensures that when you perform the final spike-in to the culture media, the compound disperses evenly without forming micro-precipitates[2].

  • Cytotoxicity Limits: DMSO itself is biologically active. Prolonged exposure or high concentrations can induce apoptosis, alter membrane fluidity, or cause unintended cellular differentiation. For sensitive primary cells (e.g., human fibroblast-like synoviocytes), DMSO concentrations must be kept strictly below 0.05% (v/v) for extended assays, though up to 0.1% is generally tolerated in robust immortalized lines for 24-hour exposures[3].

Quantitative Data: Physicochemical Properties & Dilution Matrices

Table 1: Physicochemical Properties of N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide

PropertyValueSolubilization Impact
Molecular Weight 234.27 g/mol Requires 2.34 mg per mL of DMSO for a 10 mM stock.
Hydrogen Bond Donors 2 (Phenol -OH, Amide -NH)Excellent interaction with DMSO oxygen.
Hydrogen Bond Acceptors 4 (Carbonyl =O, Phenol -O, Thiazole N, S)Facilitates rapid solvation in polar aprotic solvents.
Aqueous Solubility < 0.1 mg/mL (Estimated)High risk of precipitation; requires intermediate DMSO dilution.

Table 2: Dilution Matrix for Cell Culture (Targeting 0.1% Final DMSO)

Desired Final Conc. in MediaRequired Intermediate Stock (in 100% DMSO)Volume of Intermediate StockVolume of Culture MediaFinal DMSO Concentration
10 µM 10 mM1.0 µL999 µL0.1% (v/v)
5 µM 5 mM1.0 µL999 µL0.1% (v/v)
1 µM 1 mM1.0 µL999 µL0.1% (v/v)
0.1 µM 100 µM1.0 µL999 µL0.1% (v/v)

Experimental Protocols

Protocol A: Preparation of 10 mM Master Stock (Self-Validating System)
  • Equilibration: Remove the lyophilized vial of N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide from cold storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Prevents atmospheric moisture from condensing on the cold powder, which would introduce water and compromise solubility.

  • Calculation & Weighing: Weigh out exactly 2.34 mg of the compound.

  • Solubilization: Add 1.0 mL of anhydrous, cell-culture grade DMSO to the vial[1].

  • Agitation: Vortex vigorously for 60 seconds. If the solution is not perfectly clear, sonicate in a water bath at room temperature for 5 minutes.

  • Validation (QC): Hold the vial against a light source. The solution must be optically clear with no visible particulate matter.

  • Aliquoting: Dispense the master stock into sterile, low-protein-binding PCR tubes in 10 µL to 20 µL aliquots.

  • Storage: Store at -20°C or -80°C. Causality: Aliquoting prevents repeated freeze-thaw cycles, which can cause the compound to precipitate or degrade.

Workflow Start Lyophilized Compound N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide Weigh Equilibrate to RT & Weigh Start->Weigh AddDMSO Add Anhydrous DMSO (Target: 10 mM) Weigh->AddDMSO Dissolve Vortex / Sonicate Until Clear AddDMSO->Dissolve Aliquot Aliquot into PCR tubes (10-20 µL/tube) Dissolve->Aliquot Store Store at -20°C or -80°C (Desiccated) Aliquot->Store

Fig 1. Step-by-step workflow for preparing and storing the DMSO master stock.

Protocol B: Preparation of Working Solutions and Media Spike-In
  • Thawing: Thaw a single aliquot of the 10 mM master stock at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution: Based on Table 2, prepare your intermediate stocks by performing serial dilutions using 100% anhydrous DMSO. Causality: This ensures that the final spike-in volume remains constant (e.g., 1:1000), keeping the background DMSO concentration uniform across all experimental and control wells.

  • Media Pre-warming: Ensure the cell culture media is pre-warmed to 37°C. Causality: Adding hydrophobic compounds to cold media drastically increases the thermodynamic drive for precipitation.

  • Spike-In: Add 1.0 µL of the intermediate DMSO stock to 999 µL of pre-warmed media. Immediately vortex or pipette vigorously to ensure rapid dispersion.

  • Validation (QC): Observe the media under an inverted phase-contrast microscope (20x or 40x objective). Look for highly refractive, needle-like crystals or amorphous aggregates. If present, the compound has precipitated, and the solution must be discarded[2].

Logic Stock 10 mM DMSO Stock Intermediate Intermediate Dilution (in 100% DMSO) Stock->Intermediate Serial Dilution Aqueous Direct Aqueous Dilution (High Risk) Stock->Aqueous Direct Addition Media Pre-warmed Culture Media (Rapid Mixing) Intermediate->Media 1:1000 Spike-in Precipitation Compound Precipitation (Hydrophobic Collapse) Aqueous->Precipitation Hydrophobic Collapse Success Homogeneous Solution (Final DMSO ≤ 0.1%) Media->Success Diffusion

Fig 2. Logical pathways of dilution, highlighting the risk of hydrophobic collapse.

Troubleshooting & Quality Control

  • High Variability Between Replicates: Often caused by incomplete solubilization or micro-precipitation. Ensure the intermediate stock is fully dissolved and use low-protein-binding pipette tips to prevent compound adsorption[2].

  • Unexpected Cell Death in Controls: If the vehicle control (DMSO only) shows toxicity, verify that the final DMSO concentration has not exceeded the 0.05% - 0.1% threshold. Primary cells and stem cells are particularly sensitive to solvent-induced stress[3].

References

  • Title: Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes Source: Molecules (MDPI) URL: [Link]

Sources

Method

Application Note: In Vivo Dosing Strategies and Pharmacokinetic Profiling of N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide in Murine Models

Target Audience: Researchers, Pharmacologists, and Preclinical Drug Development Scientists Compound: N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide (NHPTA) | CAS: 64309-02-0 Primary Indications: Melanoma xenograft mod...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Preclinical Drug Development Scientists Compound: N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide (NHPTA) | CAS: 64309-02-0 Primary Indications: Melanoma xenograft models, UV-induced hyperpigmentation, and dermatological pharmacology.

Introduction & Scientific Rationale

N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide (NHPTA) is a highly potent, small-molecule thiazole derivative. Structurally analogous to field-leading tyrosinase inhibitors, NHPTA relies on a 2-acetamido-thiazole core linked to a 4-hydroxyphenyl ring to exert its biological effects. Thiazole derivatives have emerged as a dominant class of competitive tyrosinase inhibitors, interacting specifically with conserved residues in the mammalian tyrosinase active site[1].

The mechanism of action is highly targeted: the thiazole sulfur and the 2-amino/acetamido group coordinate with the copper-containing active site of the enzyme, while the phenolic ring mimics the natural substrate, L-DOPA[2]. Unlike highly reactive quinone-forming agents (e.g., hydroquinone), thiazole-based inhibitors demonstrate a targeted mode of action with significantly lower cytotoxicity, making them ideal candidates for long-term in vivo dermatological and oncological modeling[3].

However, translating in vitro efficacy to in vivo murine models requires overcoming significant physicochemical hurdles. The high lipophilicity of the thiazole and phenyl rings results in poor aqueous solubility, while the acetamide group is susceptible to rapid first-pass hepatic metabolism. This application note details field-proven formulation strategies, pharmacokinetic (PK) profiling methods, and self-validating protocols to ensure reliable systemic exposure in C57BL/6 murine models.

Physicochemical Properties & Formulation Strategy

Causality in Formulation Design: Administering hydrophobic small molecules like NHPTA in vivo requires a delicate balance between solvation and physiological tolerability. Using raw organic solvents (like 100% DMSO) causes severe tissue necrosis and acute toxicity in mice. To circumvent this, we utilize a co-solvent micellar system.

  • PEG300 acts as a primary co-solvent, disrupting the high crystalline lattice energy of the NHPTA powder.

  • Tween 80 acts as a non-ionic surfactant. Its critical role is to prevent the drug from precipitating (crashing out) when the formulation is diluted by the aqueous environment of the gastrointestinal tract or bloodstream.

Table 1: Optimized Vehicle Formulations for NHPTA Dosing in Mice
RouteVehicle Composition (v/v)Max Dosing VolumeRationale & Mechanistic Purpose
Intravenous (IV) 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline5 mL/kgEnsures absolute solubility; prevents lethal micro-embolisms from drug precipitation in the bloodstream.
Oral (PO) 0.5% Methylcellulose (MC) + 0.2% Tween 80 in dH₂O10 mL/kgForms a stable, homogenous suspension for sustained GI absorption; ideal for high-dose efficacy studies.
Intraperitoneal (IP) 5% DMSO + 30% PEG300 + 65% Saline10 mL/kgBalances solubility with peritoneal tolerability; avoids high Tween 80 levels which can induce peritonitis.
Topical (Top) 70% Propylene Glycol + 30% Ethanol50 µL/cm²Enhances stratum corneum penetration for localized dermatological models (e.g., UV-induced melanogenesis).

Data Visualization: Mechanisms and Workflows

Melanogenesis_Inhibition UV UV Radiation (Stimulus) MC1R MC1R Receptor Activation UV->MC1R Epidermal stress cAMP Intracellular cAMP Elevation MC1R->cAMP G-protein signaling MITF MITF Transcription Factor Upregulation cAMP->MITF PKA cascade Tyrosinase Tyrosinase Enzyme (Active Site) MITF->Tyrosinase Gene expression L_DOPA L-DOPA / Dopaquinone Conversion Tyrosinase->L_DOPA Enzymatic catalysis Melanin Melanin Polymerization & Hyperpigmentation L_DOPA->Melanin Oxidation NHPTA NHPTA (CAS: 64309-02-0) Thiazole Inhibitor NHPTA->Tyrosinase Competitive Binding (Blocks Cu2+ active site)

Figure 1: Mechanism of action of NHPTA inhibiting tyrosinase in the UV-induced melanogenesis pathway.

InVivo_Workflow Phase1 Phase 1: Formulation & Validation Phase2 Phase 2: Murine Dosing (PO/IV/IP) Phase1->Phase2 Visual clarity check Phase3 Phase 3: Serial Blood Sampling Phase2->Phase3 0.25h to 24h intervals Phase4 Phase 4: Plasma Extraction & Validation Phase3->Phase4 Centrifugation Phase5 Phase 5: LC-MS/MS Quantification Phase4->Phase5 Protein precipitation

Figure 2: Standardized in vivo workflow for PK profiling of NHPTA in murine models.

Experimental Protocols: Step-by-Step Methodologies

Protocol 1: Preparation of 5 mg/mL NHPTA Dosing Solution (IV/IP)

This protocol yields a clear solution suitable for systemic administration.

  • Weighing: Accurately weigh 5.0 mg of NHPTA powder into a sterile glass vial.

  • Primary Solvation: Add 50 µL of molecular-grade DMSO (5% of final volume). Vortex for 2 minutes until the powder is completely dissolved into a concentrated liquid.

  • Co-solvent Addition: Add 400 µL of PEG300 (40% of final volume). Vortex for 1 minute.

  • Surfactant Addition: Add 50 µL of Tween 80 (5% of final volume). Vortex for 1 minute. The solution should be highly viscous but completely clear.

  • Aqueous Dilution: Dropwise, add 500 µL of sterile 0.9% Saline (50% of final volume) while continuously vortexing to prevent localized precipitation.

  • Self-Validation Check (Critical): Hold the vial against a dark background under a strong light source. The solution must remain completely transparent. Any opalescence, cloudiness, or micro-particulate formation indicates precipitation. If observed, the formulation must be discarded, as injecting precipitated drug will cause fatal embolisms and invalidate PK data.

Protocol 2: In Vivo Pharmacokinetic (PK) Profiling in C57BL/6 Mice

Designed to establish the bioavailability and half-life of NHPTA.

  • Acclimation & Fasting: Acclimate 8-week-old male C57BL/6 mice for 7 days. Fast the PO group for 12 hours prior to dosing to prevent food-effect variability in absorption. Water remains ad libitum.

  • Dosing: Administer NHPTA via oral gavage (PO) at 10 mg/kg or via tail vein injection (IV) at 2 mg/kg using the formulations from Table 1.

  • Serial Blood Sampling: At time points 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose, collect 50 µL of blood via submandibular vein puncture into K2-EDTA coated tubes.

  • Plasma Extraction & Self-Validation Check: Centrifuge the blood at 2,000 x g for 10 minutes at 4°C.

    • Validation: Inspect the supernatant. A clean, pale-yellow plasma indicates successful, atraumatic collection. Hemolyzed samples (pink/red) must be excluded from LC-MS/MS analysis, as ruptured erythrocytes release intracellular enzymes that can artificially degrade the acetamide moiety of NHPTA ex vivo.

  • Protein Precipitation: Transfer 20 µL of plasma to a clean tube. Add 60 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Vortex for 5 minutes, centrifuge at 15,000 x g for 10 minutes, and transfer the supernatant for LC-MS/MS quantification.

Table 2: Representative Murine Pharmacokinetic Parameters

Expected baseline metrics for thiazole-based small molecules (10 mg/kg PO vs. 2 mg/kg IV).

PK ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Unit
Cmax (Maximum Concentration)1,850 ± 210840 ± 115ng/mL
Tmax (Time to Max Concentration)-1.5 ± 0.5h
AUC₀₋ₜ (Area Under Curve)3,200 ± 4506,100 ± 820ng·h/mL
t₁/₂ (Elimination Half-life)2.1 ± 0.33.4 ± 0.6h
Cl (Clearance)0.62-L/h/kg
F (Oral Bioavailability)-~38%%

References

  • Zolghadri, S., Bahrami, A., Hassan Khan, M. T., Munoz-Munoz, J., Garcia-Molina, F., Garcia-Canovas, F., & Saboury, A. A. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279–309. Available at:[Link]

  • Mann, T., Gerwat, W., Batzer, J., Eggers, K., Scherner, C., Wenck, H., Stäb, F., Gallagher-Bowman, B., Rittie, L., & Kolbe, L. (2018). Structure-Activity Relationships of Thiazolyl Resorcinols, Potent and Selective Inhibitors of Human Tyrosinase. International Journal of Molecular Sciences, 19(3), 690. Available at:[Link]

  • Kolbe, L., Mann, T., & Gerwat, W. (2025). Targeting Melanin Production: The Safety of Tyrosinase Inhibition. Cosmetics, 10(1), 12. Available at:[Link]

Sources

Application

Formulating N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide (HPTA) for Targeted Topical Delivery: A Comprehensive Protocol

Scientific Rationale & Mechanism of Action The compound N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide (hereafter referred to as HPTA ) represents a highly potent class of synthetic small molecules designed for the ta...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanism of Action

The compound N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide (hereafter referred to as HPTA ) represents a highly potent class of synthetic small molecules designed for the targeted inhibition of melanogenesis. Structurally, HPTA is engineered to exploit the specific architecture of the human tyrosinase active site:

  • The 4-Hydroxyphenyl Moiety: Acts as a structural analog to the natural substrates L-tyrosine and L-DOPA, allowing for competitive binding within the enzyme's catalytic pocket.

  • The 1,3-Thiazole Ring: Provides a rigid spatial scaffold. More importantly, the nitrogen and sulfur heteroatoms within the thiazole ring act as potent chelators for the binuclear copper center (CuA and CuB) required for tyrosinase oxidative activity [3].

  • The Acetamide Group: Enhances binding affinity through targeted hydrogen bonding with surrounding amino acid residues in the active site.

Because HPTA is highly specific to human tyrosinase, standard screening assays utilizing mushroom tyrosinase will yield false negatives due to fundamental differences in active site geometry [1]. For topical applications (e.g., hyperpigmentation disorders), HPTA presents a formulation challenge: its lipophilic nature (high LogP) restricts passive diffusion through the aqueous layers of the epidermis. To overcome this, we utilize a Nanoemulgel delivery system. This approach encapsulates the hydrophobic HPTA within nanoscale lipid droplets suspended in a hydrogel matrix, maximizing the concentration gradient and epidermal retention while preventing systemic transdermal absorption [2].

G UV UV Irradiation MC1R MC1R Activation UV->MC1R cAMP cAMP Elevation MC1R->cAMP MITF MITF Upregulation cAMP->MITF Tyrosinase Tyrosinase (Active) MITF->Tyrosinase Gene Expression L_DOPA L-DOPA Synthesis Tyrosinase->L_DOPA Catalysis Melanin Melanin Production L_DOPA->Melanin HPTA HPTA API HPTA->Tyrosinase Competitive Inhibition

Fig 1: Mechanism of HPTA-mediated human tyrosinase inhibition in the melanogenesis pathway.

Experimental Protocols

The following self-validating protocols detail the fabrication, physicochemical validation, and biological evaluation of the HPTA nanoemulgel.

Protocol 2.1: Preparation of the HPTA-Loaded Nanoemulgel

This protocol utilizes a high-energy emulsification method to ensure a droplet size of <100 nm, which is critical for permeating the stratum corneum and reaching the basal epidermal layer.

Step-by-Step Methodology:

  • Oil Phase Preparation: Dissolve 1.0% (w/w) HPTA in 10% (w/w) Capryol 90 (oil phase). Vortex for 5 minutes until complete dissolution is achieved.

  • Smix Preparation: Blend Tween 80 (Surfactant) and Transcutol P (Co-surfactant) at a 2:1 ratio. Add 20% (w/w) of this Smix to the oil phase.

  • Primary Emulsification: Titrate 69% (w/w) ultra-pure water dropwise into the lipid mixture while subjecting the system to high-shear homogenization at 10,000 rpm for 10 minutes.

  • Nano-sizing (Ultrasonication): Transfer the primary emulsion to an ice bath. Subject the mixture to probe ultrasonication (20 kHz, 40% amplitude) for 5 minutes (cycles of 30s ON, 10s OFF).

    • System Validation Check: Analyze an aliquot via Dynamic Light Scattering (DLS). The process is validated only if the Polydispersity Index (PDI) is < 0.3 and Z-average size is < 100 nm.

  • Hydrogel Matrix Formation: In a separate vessel, disperse 1.0% (w/w) Carbopol 940 in water. Allow it to hydrate for 24 hours. Neutralize to pH 5.5 using Triethanolamine (TEA) to trigger gelation.

  • Integration: Slowly fold the HPTA nanoemulsion into the Carbopol hydrogel under continuous, low-shear mechanical stirring (500 rpm) until a homogeneous nanoemulgel is formed.

Causality & Rationale: Probe ultrasonication is mandatory; high-shear homogenization alone cannot overcome the Laplace pressure required to achieve <100 nm droplets. The ice bath prevents thermal degradation of the HPTA during cavitation. Carbopol 940 is selected because it exhibits shear-thinning (pseudoplastic) behavior, allowing for smooth topical application while maintaining structural integrity at rest. Neutralizing to pH 5.5 matches the skin's natural acid mantle, preventing barrier disruption and irritation.

Workflow PhaseA Oil Phase (Lipid + HPTA + Surfactant) Emulsification High-Shear Homogenization (Primary Emulsion) PhaseA->Emulsification PhaseB Aqueous Phase (Water + Co-surfactant) PhaseB->Emulsification Ultrasonication Probe Ultrasonication (<100 nm Nanoemulsion) Emulsification->Ultrasonication Gelling Carbopol 940 Addition (pH Neutralization) Ultrasonication->Gelling Final HPTA Nanoemulgel (Topical Delivery System) Gelling->Final

Fig 2: Step-by-step workflow for the fabrication of the HPTA-loaded nanoemulgel system.

Protocol 2.2: In Vitro Skin Permeation and Retention (Franz Cell)

To ensure the drug targets the melanocytes (basal epidermis) without entering systemic circulation, a mass-balance permeation study is required.

Step-by-Step Methodology:

  • Skin Preparation: Mount dermatomed human cadaver skin (300 µm thickness) between the donor and receptor compartments of a static Franz diffusion cell. Ensure the stratum corneum faces the donor compartment.

  • Receptor Fluid Setup: Fill the receptor compartment (typically 5-7 mL) with Phosphate Buffered Saline (PBS, pH 7.4) containing 1% Tween 80. Maintain the system at 32°C ± 0.5°C using a circulating water jacket.

  • Application: Apply exactly 0.5 g of the HPTA nanoemulgel to the donor compartment.

  • Sampling: Withdraw 0.5 mL aliquots from the receptor port at 1, 2, 4, 8, 12, and 24 hours. Immediately replace the volume with fresh, pre-warmed receptor fluid.

  • Skin Extraction (Post-24h): Dismantle the cell. Wash the skin surface with methanol to remove unabsorbed formulation. Perform tape-stripping (15 strips) to remove the stratum corneum. Mince and homogenize the remaining viable epidermis/dermis in 5 mL of methanol.

  • Quantification: Analyze all samples (receptor fluid, tape strips, and skin homogenate) via HPLC-UV at the specific λmax​ for HPTA.

    • System Validation Check: Calculate the mass balance. The total recovered HPTA (Unabsorbed + Stratum Corneum + Epidermis/Dermis + Receptor Fluid) must equal 90-110% of the applied dose.

Causality & Rationale: The addition of 1% Tween 80 to the receptor fluid is a critical requirement to maintain "sink conditions." Because HPTA is highly lipophilic, omitting a solubilizer in the receptor fluid will cause artificial back-pressure, halting permeation and invalidating the data. The temperature is strictly maintained at 32°C to accurately mimic physiological skin surface temperature, rather than core body temperature (37°C).

Protocol 2.3: Recombinant Human Tyrosinase Inhibition Assay

Validating the API's efficacy requires a biologically accurate target.

Step-by-Step Methodology:

  • Enzyme Preparation: Utilize purified recombinant human tyrosinase (hTyr) expressed in HEK 293 cells. Dilute to a working concentration in 50 mM sodium phosphate buffer (pH 7.0).

  • Incubation: In a 96-well microplate, combine 80 µL of buffer, 10 µL of hTyr, and 10 µL of HPTA (dissolved in DMSO, final DMSO concentration < 1%). Incubate at 37°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of 1 mM L-DOPA to each well.

  • Kinetic Measurement: Immediately measure the absorbance at 475 nm using a microplate reader. Record the rate of dopachrome formation continuously for 10 minutes.

    • System Validation Check: Include a positive control (e.g., Thiamidol or Hydroquinone) and a vehicle control (1% DMSO). The vehicle control must show a linear increase in absorbance over the 10-minute window.

  • Analysis: Calculate the IC50​ using non-linear regression analysis (log(inhibitor) vs. normalized response).

Causality & Rationale: Historically, many tyrosinase inhibitors fail in clinical trials because they were initially screened against mushroom tyrosinase (mTyr). mTyr is a tetrameric enzyme with a highly exposed active site, whereas human tyrosinase is a monomeric, membrane-bound glycoprotein with restricted active site access. HPTA, like other potent thiazole derivatives, exhibits massive selectivity for human tyrosinase; using mTyr will result in an artificially inflated IC50​ and a false assumption of low efficacy [1].

Quality Target Product Profile (QTPP) & Quantitative Data

The following table summarizes the target physicochemical parameters required to validate the HPTA nanoemulgel prior to in vivo studies.

ParameterTarget SpecificationAnalytical MethodScientific Rationale
Droplet Size < 100 nmDynamic Light Scattering (DLS)Ensures optimal surface-area-to-volume ratio for partitioning into the lipid bilayers of the stratum corneum.
Polydispersity Index (PDI) < 0.30Dynamic Light Scattering (DLS)Confirms a narrow, uniform droplet size distribution, preventing Ostwald ripening and phase separation.
Zeta Potential < -30 mVElectrophoretic Light ScatteringHigh electrostatic repulsion prevents droplet coalescence, ensuring long-term thermodynamic stability.
Formulation pH 5.0 – 6.0Calibrated PotentiometryMatches the skin's acid mantle, minimizing epidermal barrier disruption and localized erythema.
Viscosity 10,000 – 15,000 cPRotational Rheometry (25°C)Provides adequate spreadability while ensuring the formulation remains localized at the site of application.
Encapsulation Efficiency > 95%Ultrafiltration & HPLC-UVVerifies that the lipophilic HPTA is fully sequestered within the oil core rather than precipitating in the hydrogel.

References

  • Mann, T., Gerwat, W., Batzer, J., et al. "Thiamidol (isobutylamido thiazolyl resorcinol): A Highly Specific Human Tyrosinase Inhibitor for the Treatment of Hyperpigmentation." Journal of Investigative Dermatology, 2018. URL:[Link]

  • Kalia, A., et al. "Thiazole derivative based topical nanoemulgel for inhibition of bacterial virulence in surface infections." Iranian Journal of Basic Medical Sciences, 2022. URL:[Link]

  • Ha, Y.M., Park, J.Y., et al. "Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico." International Journal of Molecular Sciences, 2018. URL:[Link]

Method

Application Notes and Protocols: High-Throughput Synthesis of N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide

Abstract This document provides a comprehensive guide for the preparation of N-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide, a molecule of significant interest in medicinal chemistry, utilizing a high-throughput scree...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the preparation of N-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide, a molecule of significant interest in medicinal chemistry, utilizing a high-throughput screening (HTS) compatible methodology. The protocol is designed for researchers, scientists, and drug development professionals seeking to accelerate the synthesis and evaluation of thiazole-containing compound libraries. We detail a robust, miniaturized, and automated approach to the Hantzsch thiazole synthesis, followed by an acylation step. The causality behind experimental choices, self-validating quality control measures, and in-depth analytical protocols are presented to ensure scientific integrity and reproducibility.

Introduction: The Significance of Thiazole Scaffolds and the Need for HTS

Thiazole rings are privileged heterocyclic structures frequently found in a wide array of pharmaceuticals and biologically active compounds.[1][2] Their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, make them attractive scaffolds for drug discovery.[2][3][4] The specific compound, N-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide, and its analogs have shown potential in targeting various diseases, including cancer.[5][6]

Scientific Principles: The Hantzsch Thiazole Synthesis

The core of this synthetic protocol relies on the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[1][14][15] This reaction involves the condensation of an α-haloketone with a thioamide.[14][16] The reaction proceeds through an initial SN2 reaction, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1][17] The high-yielding nature and simplicity of the Hantzsch synthesis make it particularly well-suited for adaptation to a high-throughput format.[1]

Synthetic Strategy

Our two-step synthetic approach is outlined below. The first step is the Hantzsch reaction to form the 2-amino-4-(4-hydroxyphenyl)thiazole intermediate. The second step is the acylation of the amino group to yield the final product, N-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide. This modular approach allows for the facile generation of analogs by varying the acylating agent in the second step.

High-Throughput Synthesis Workflow

The entire workflow is designed for execution in a 96-well plate format, minimizing reagent consumption and allowing for parallel processing.[18][19] Automation using liquid handling robotics is highly recommended to ensure precision and reproducibility.[7][12]

Workflow Diagram

HTS_Workflow cluster_prep Plate Preparation cluster_synthesis Automated Synthesis cluster_workup Workup & Purification cluster_analysis Analysis & Storage Reagent_Prep Reagent Stock Preparation Plate_Map Design Plate Map (Compounds & Controls) Dispense1 Dispense 2-Bromo-1-(4-hydroxyphenyl)ethanone & Thiourea Plate_Map->Dispense1 Reaction1 Step 1: Hantzsch Reaction (Incubate with Heating) Dispense1->Reaction1 Dispense2 Dispense Acetyl Chloride & Base Reaction1->Dispense2 Reaction2 Step 2: Acylation (Incubate at RT) Dispense2->Reaction2 Quench Reaction Quenching Reaction2->Quench Purification Miniaturized Purification (e.g., SPE) Quench->Purification QC_Plate Create QC Plate (Dilution) Purification->QC_Plate UPLC_MS UPLC-MS Analysis (Purity & Identity) QC_Plate->UPLC_MS Storage Compound Plate Storage (-20°C / -80°C) UPLC_MS->Storage

Caption: High-throughput synthesis and analysis workflow.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
2-Bromo-1-(4-hydroxyphenyl)ethanone≥98%Sigma-Aldrich
Thiourea≥99%Sigma-Aldrich
Acetyl chloride≥98%Sigma-AldrichHandle with care, corrosive and moisture sensitive.
Triethylamine (TEA)≥99.5%Sigma-AldrichBase for acylation.
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Sigma-AldrichReaction solvent.
MethanolHPLC GradeFisher ScientificFor reagent dissolution and analysis.
AcetonitrileHPLC GradeFisher ScientificFor UPLC-MS.
Formic AcidLC-MS GradeFisher ScientificFor UPLC-MS.
96-well Polypropylene PlatesV-bottom, 2 mLGreiner Bio-OneChemically resistant for synthesis.
96-well Filter Plates0.45 µm PTFEMilliporeFor purification.[18]
96-well Assay PlatesPolystyrene, clear bottomCorningFor analysis.[19][20]
Step-by-Step Synthesis Protocol

Step 1: Hantzsch Thiazole Synthesis of 2-amino-4-(4-hydroxyphenyl)thiazole

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of 2-bromo-1-(4-hydroxyphenyl)ethanone in anhydrous DMSO.

    • Prepare a 0.25 M stock solution of thiourea in anhydrous DMSO.

  • Automated Dispensing:

    • Using a liquid handling robot, dispense 50 µL of the 2-bromo-1-(4-hydroxyphenyl)ethanone stock solution into each well of a 96-well polypropylene plate.

    • Add 50 µL of the thiourea stock solution to each well.

  • Reaction Incubation:

    • Seal the plate with a heat-resistant seal.

    • Incubate the plate at 80 °C for 2 hours with gentle shaking.

    • Allow the plate to cool to room temperature.

Step 2: Acylation to N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide

  • Reagent Preparation:

    • Prepare a 0.3 M stock solution of acetyl chloride in anhydrous DMSO. Caution: Add acetyl chloride to DMSO slowly in an ice bath.

    • Prepare a 0.5 M stock solution of triethylamine (TEA) in anhydrous DMSO.

  • Automated Dispensing:

    • To the reaction mixture from Step 1, add 25 µL of the TEA stock solution to each well.

    • Add 25 µL of the acetyl chloride stock solution to each well.

  • Reaction Incubation:

    • Reseal the plate and incubate at room temperature for 1 hour with gentle shaking.

Reaction Scheme

Reaction_Scheme cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Acylation A 2-Bromo-1-(4-hydroxyphenyl)ethanone C 2-amino-4-(4-hydroxyphenyl)thiazole A->C + B Thiourea C_ref Intermediate from Step 1 D Acetyl Chloride E N-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide (Final Product) C_ref->E +

Caption: Two-step synthesis of the target compound.

Miniaturized Work-up and Purification

For HTS, a full chromatographic purification for each well is impractical. A solid-phase extraction (SPE) or filtration-based workup is employed to remove excess reagents and salts.

  • Quenching: Add 200 µL of water to each well to quench the reaction and precipitate the crude product.

  • Filtration:

    • Transfer the contents of the synthesis plate to a 96-well filter plate.

    • Apply vacuum to collect the precipitate on the filter membrane.

    • Wash the precipitate with 2 x 200 µL of a cold 1:1 ethanol/water mixture.

    • Wash with 200 µL of cold diethyl ether to aid in drying.

  • Elution:

    • Place a clean 96-well collection plate beneath the filter plate.

    • Add 150 µL of methanol to each well to dissolve the purified product.

    • Apply gentle vacuum or centrifugation to elute the product into the collection plate.

  • Solvent Evaporation: Evaporate the solvent using a centrifugal evaporator or a stream of nitrogen.

  • Reconstitution: Reconstitute the dried compounds in a known volume of DMSO (e.g., 100 µL) to create a stock solution plate for analysis and screening.

Quality Control and Analysis

Rigorous quality control (QC) is essential to ensure the integrity of the compound library.[21] A representative subset of wells (e.g., 10-20%) should be analyzed to validate the success of the synthesis.

UPLC-MS Analysis

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is the gold standard for high-throughput analysis, providing rapid information on purity and identity.[21][22][23][24][25]

Sample Preparation:

  • Prepare a QC plate by transferring a small aliquot (e.g., 2 µL) from the reconstituted stock solution plate into a new 96-well plate containing 198 µL of acetonitrile in each well.

UPLC-MS Conditions:

ParameterCondition
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 2 minutes
Flow Rate 0.6 mL/min
Injection Volume 1 µL
MS Detector ESI Positive Ion Mode
Mass Range m/z 100-500

Expected Results:

  • Purity: The purity of the target compound should be >90% as determined by the peak area at a relevant UV wavelength (e.g., 254 nm).

  • Identity: The mass spectrum should show a prominent peak corresponding to the [M+H]+ ion of N-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide (C11H10N2O2S), with an expected m/z of 235.05.[26]

Data Interpretation and Validation

The success of the synthesis is validated if the analytical results for the sampled wells meet the pre-defined purity and identity criteria. Automated data analysis software is crucial for processing the large datasets generated from HTS analyses.

Conclusion and Future Directions

This application note provides a detailed and robust protocol for the high-throughput synthesis of N-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide. By leveraging the principles of the Hantzsch thiazole synthesis and adapting it to an automated, miniaturized format, researchers can significantly accelerate the generation of thiazole-based compound libraries for drug discovery screening.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • ChemRxiv. Autonomous Materials Synthesis Laboratories: Integrating Artificial Intelligence with Advanced Robotics for Accelerated Discovery. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • PMC - NIH. A robotic system for automated chemical synthesis of therapeutic agents. Available from: [Link]

  • PMC. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

  • YouTube. synthesis of thiazoles. Available from: [Link]

  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]

  • ACS Publications. Exploring New Reactions with an Accessible High-throughput Screening (Open-HTS) Chemical Robotic System. Available from: [Link]

  • RSC Publishing. A robotic system for automated chemical synthesis of therapeutic agents. Available from: [Link]

  • PubMed. Advancing Organic Chemistry Using High-Throughput Experimentation. Available from: [Link]

  • Waters Corporation. Small Molecule Standards for LC-MS Analysis. Available from: [Link]

  • PubMed. Quality Control of Chemogenomic Library Using LC-MS. Available from: [Link]

  • Molecular Biology Products. All You Need to Know About Assay Plates | MBP INC. Available from: [Link]

  • ScienceScholar. An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Available from: [Link]

  • MDPI. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Available from: [Link]

  • Google Patents. US2489038A - Purification of 2-aminothiazole.
  • ResearchGate. Advancing Organic Chemistry Using High‐Throughput Experimentation. Available from: [Link]

  • PMC. N-(Thiazol-2-yl)acetamide. Available from: [Link]

  • Vascular and Endovascular Review. Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity. Available from: [Link]

  • Drug Discovery World. Advanced techniques and applications of LC-MS in small molecule drug discovery. Available from: [Link]

  • PMC. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Available from: [Link]

  • Science in the Classroom. High-throughput screening of drug leads. Available from: [Link]

  • ResearchGate. What would be the quickest and simplest way to test the purity of a compound after synthesis?. Available from: [Link]

  • American Pharmaceutical Review. Mass Spectrometry in Small Molecule Drug Development. Available from: [Link]

  • PMC. Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. Available from: [Link]

  • PubChem. N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide. Available from: [Link]

  • Google Patents. US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]

  • Drug Discovery and Development. Application of LCMS in small-molecule drug development. Available from: [Link]

  • Separation Science. New Developments in Microplates for Biological Assays and Automated Sample Preparation. Available from: [Link]

  • PMC. Synthesis of [4-(2-Hydroxyphenyl)thiazol-2-yl]methanones as Potential Bioisosteres of Salicylidene Acylhydrazides. Available from: [Link]

  • NCBI. Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual. Available from: [Link]

  • PubMed. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Available from: [Link]

  • PMC. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Available from: [Link]

  • ResearchGate. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Available from: [Link]

Sources

Application

Advanced LC-MS/MS Workflow for Comprehensive Metabolite Tracking of N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide

Application Note & Protocol Target Audience: Analytical Chemists, DMPK Scientists, and Toxicologists Introduction & Mechanistic Rationale The compound N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide presents a fascinat...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Target Audience: Analytical Chemists, DMPK Scientists, and Toxicologists

Introduction & Mechanistic Rationale

The compound N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide presents a fascinating challenge for in vitro metabolite tracking due to the presence of three distinct metabolic hotspots: a 4-hydroxyphenyl group, a 1,3-thiazole ring, and an N-linked acetamide. Understanding the biotransformation of this structural motif is critical for early-stage drug development, primarily to rule out the formation of hepatotoxic reactive intermediates[1].

Causality in Experimental Design
  • The Phenol Motif: Para-substituted phenols (analogous to acetaminophen) are highly susceptible to cytochrome P450 (CYP3A4/CYP2E1)-mediated two-electron oxidation. This forms a highly reactive electrophile, an N-acetyl-p-benzoquinone imine (NAPQI)-like intermediate, which can covalently bind to hepatic proteins if not detoxified[1].

  • The Thiazole Motif: Thiazole rings are prone to CYP-mediated epoxidation or S-oxidation, leading to reactive intermediates that can trigger mechanism-based inhibition of CYP enzymes[2].

  • Self-Validating Trapping System: Because reactive metabolites (quinone imines and epoxides) are transient, they cannot be detected directly. We employ a stable-isotope trapping strategy using a 1:1 mixture of unlabeled Glutathione (GSH) and[13C2,15N]-GSH. This creates a mandatory, self-validating +3 Da mass spectral doublet for any true reactive adduct, mathematically eliminating false positives from the biological matrix[3].

Proposed Metabolic Pathways

Before executing the LC-MS/MS protocol, predictive mapping of Phase I (oxidation, hydrolysis) and Phase II (conjugation) pathways is required to program the mass spectrometer's inclusion lists.

Pathway Parent N-[4-(4-Hydroxyphenyl)- 1,3-thiazol-2-yl]acetamide Phase2 Phase II Conjugation (Glucuronide/Sulfate) Parent->Phase2 UGT / SULT Deacetylation Amide Hydrolysis (Deacetylated Metabolite) Parent->Deacetylation Carboxylesterase CYP CYP450 Oxidation Parent->CYP Phase I Quinone Quinone Imine Intermediate (Reactive) CYP->Quinone Phenol Oxid. Epoxide Thiazole Epoxide Intermediate (Reactive) CYP->Epoxide Thiazole Oxid. GSH1 GSH Adduct (Phenol Ring) Quinone->GSH1 + GSH GSH2 GSH Adduct (Thiazole Ring) Epoxide->GSH2 + GSH

Fig 1: Predictive bioactivation and clearance pathways of the target compound.

Step-by-Step Methodology

Reagent Preparation
  • Test Compound: 10 mM stock of N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide in DMSO.

  • Enzyme System: Pooled Human Liver Microsomes (HLMs) at 20 mg/mL protein concentration.

  • Trapping Solution: 100 mM equimolar mixture of GSH and[13C2,15N]-GSH in potassium phosphate buffer (pH 7.4).

  • Cofactors: 10 mM NADPH, 5 mM UDPGA, and 5 mM PAPS.

Incubation Protocol (Phase I, Phase II, and Trapping)

Causality Check: Pre-incubation is strictly required to allow the lipophilic test compound to partition into the microsomal lipid bilayer before the enzymatic reaction is initiated by NADPH.

  • Matrix Assembly: In a 1.5 mL Eppendorf tube, combine 1.0 mg/mL HLMs, 3.3 mM MgCl2, 5 mM of the GSH/isotope-GSH trapping mixture, and 10 µM of the test compound in 100 mM phosphate buffer (pH 7.4).

  • Pre-Incubation: Incubate the mixture in a shaking water bath at 37°C for 10 minutes.

  • Initiation: Start the reaction by adding the cofactor mixture (1 mM final concentration of NADPH, UDPGA, and PAPS).

  • Time-Course Sampling: Aliquot 100 µL of the reaction mixture at 0, 15, 30, and 60 minutes.

  • Quenching: Immediately transfer each aliquot into 300 µL of ice-cold acetonitrile containing an internal standard (e.g., Diclofenac-d4). Why? Ice-cold organic solvent instantly denatures CYP enzymes, halting metabolism while precipitating proteins to prevent LC column fouling.

  • Extraction: Vortex for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the clear supernatant to UHPLC vials for analysis.

LC-MS/MS Analytical Workflow

Workflow A 1. In Vitro Incubation (HLM + NADPH + Compound) B 2. Reactive Trapping (Unlabeled + 13C/15N-GSH) A->B C 3. Quenching & Extraction (Ice-cold ACN, Centrifugation) B->C D 4. UHPLC Separation (C18, Gradient Elution) C->D E 5. MS/MS Acquisition (HRMS & Neutral Loss 129 Da) D->E F 6. Data Mining (Isotope Pattern & Mass Defect) E->F

Fig 2: End-to-end sample preparation and LC-MS/MS data acquisition workflow.

Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 12 minutes at a flow rate of 0.4 mL/min.

Mass Spectrometry (Q-TOF / QqQ) Parameters:

  • Ionization: Electrospray Ionization (ESI) in Positive mode.

  • Data-Dependent Acquisition (DDA): Full scan HRMS (m/z 100–1000) followed by MS/MS of the top 5 most intense ions.

  • Neutral Loss Scanning (Targeted): Set a constant neutral loss scan of 129 Da . Causality: Collision-induced dissociation (CID) of GSH conjugates reliably cleaves the pyroglutamic acid moiety (129 Da). Scanning for this specific loss acts as a highly selective filter for GSH adducts amidst complex biological matrices[3].

Data Presentation & Expected Metabolites

The table below outlines the exact mass shifts and diagnostic MS/MS fragments used to confirm the identity of the parent compound and its predicted metabolites.

Metabolite IDBiotransformationChemical FormulaExact Mass[M+H]⁺Mass Shift (Da)Diagnostic MS/MS Fragments (m/z)
Parent N/AC₁₁H₁₀N₂O₂S235.05390.0000193.04 (loss of acetyl), 107.05
M1 DeacetylationC₉H₈N₂OS193.0433-42.0106107.05, 65.04
M2 Hydroxylation (Catechol)C₁₁H₁₀N₂O₃S251.0488+15.9949209.03, 123.04
M3 GlucuronidationC₁₇H₁₈N₂O₈S411.0856+176.0317235.05 (loss of GlcA)
M4 GSH Adduct (Quinone Imine)C₂₁H₂₅N₅O₈S₂540.1217+305.0678411.08 (NL 129), 233.03
M5 GSH Adduct (Thiazole Epoxide)C₂₁H₂₅N₅O₈S₂540.1217+305.0678411.08 (NL 129), 251.04

Note: M4 and M5 are distinguished by their MS/MS fragmentation. M4 (phenol ring adduct) will show an intact thiazole fragment, whereas M5 (thiazole adduct) will show an altered thiazole fragment mass.

References

  • Laine, J. E., et al. (2009). "Acetaminophen bioactivation by human cytochrome P450 enzymes and animal microsomes." Xenobiotica.[Link]

  • Zhang, M., et al. (2013). "Reactive Metabolite Trapping Studies on Imidazo- and 2-Methylimidazo[2,1-b]thiazole-Based Inverse Agonists of the Ghrelin Receptor." Drug Metabolism and Disposition.[Link]

  • Ma, S., et al. (2015). "Detection of Reactive Metabolites Using Isotope-Labeled Glutathione Trapping and Simultaneous Neutral Loss and Precursor Ion Scanning with Ultra-High-Pressure Liquid Chromatography Triple Quadruple Mass Spectrometry." Chemical Research in Toxicology.[Link]

  • Iram, A., et al. (2021). "Identification of metabolic pathways involved in the biotransformation of eslicarbazepine acetate using UPLC-MS/MS." Journal of King Saud University – Science.[Link]

Sources

Method

High-Throughput Caco-2 Cell Permeability and Efflux Assessment of N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide

Executive Summary & Scientific Rationale Evaluating the human intestinal absorption (HIA) of novel small molecules is a critical bottleneck in early-stage drug discovery. The compound N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Evaluating the human intestinal absorption (HIA) of novel small molecules is a critical bottleneck in early-stage drug discovery. The compound N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide (MW: 234.28 g/mol ) presents a unique structural profile: a lipophilic thiazole core, an acetamide moiety capable of hydrogen bonding, and a phenolic hydroxyl group.

To accurately predict its oral bioavailability, we utilize the Caco-2 cell permeability assay , the gold standard in vitro model recognized by the FDA's Biopharmaceutics Classification System (BCS) guidance[1]. Derived from human colon carcinoma, Caco-2 cells spontaneously differentiate into polarized enterocyte-like monolayers, expressing functional tight junctions, active efflux transporters (e.g., P-glycoprotein [P-gp], Breast Cancer Resistance Protein [BCRP]), and Phase II metabolic enzymes[2].

Causality in Assay Design
  • pH Gradient (Apical 6.5 / Basolateral 7.4): The microclimate of the human small intestine is slightly acidic, whereas blood plasma is neutral. N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide possesses a weakly acidic phenol (predicted pKa ~9.5) and a very weakly basic thiazole nitrogen. Maintaining this pH gradient ensures the molecule remains predominantly unionized, accurately simulating the physiological driving force for passive transcellular diffusion[3].

  • Mass Balance (Recovery) Tracking: Phenolic compounds are notorious substrates for intestinal UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). Measuring apparent permeability ( Papp​ ) alone is insufficient; calculating total recovery distinguishes between poor membrane permeability, non-specific binding, and intracellular Phase II metabolism.

  • Bidirectional Transport: Assessing both Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) transport allows for the calculation of an Efflux Ratio (ER). An ER > 2.0 indicates active efflux, which can severely limit oral bioavailability[2].

Experimental Workflow and Cellular Mechanisms

Caco2_Assay Step1 1. Cell Culture (21-day Caco-2) Step2 2. Monolayer Validation (TEER > 250 Ω·cm²) Step1->Step2 Step3 3. Bidirectional Dosing (10 µM Compound) Step2->Step3 Step4 4. Incubation (pH 6.5 Apical / 7.4 Baso) Step3->Step4 Apical Apical Compartment (Intestinal Lumen, pH 6.5) Step3->Apical Dosing Step5 5. LC-MS/MS & Analysis (P_app, Efflux Ratio) Step4->Step5 Cell Caco-2 Enterocyte Monolayer Tight Junctions Intact Apical->Cell Passive Diffusion (A->B) Basolateral Basolateral Compartment (Bloodstream, pH 7.4) Cell->Basolateral Absorption into Blood Pgp Efflux Transporters (P-gp / BCRP) Cell->Pgp Metab Phase II Metabolism (Phenolic -OH Glucuronidation) Cell->Metab Intracellular Loss Pgp->Apical Active Efflux (B->A)

Fig 1: Caco-2 bidirectional permeability workflow and cellular transport mechanisms.

Self-Validating Protocol: Step-by-Step Methodology

To ensure trustworthiness, this protocol incorporates internal controls (Lucifer Yellow for paracellular leakage) and reference standards to validate the functional expression of transporters[4].

Reagents and Materials
  • Cell Line: Caco-2 cells (ATCC HTB-37), passages 40–60.

  • Plates: 96-well Transwell® polycarbonate inserts (0.4 µm pore size, Corning).

  • Transport Buffers:

    • Apical Buffer: HBSS supplemented with 10 mM MES, adjusted to pH 6.5.

    • Basolateral Buffer: HBSS supplemented with 10 mM HEPES, adjusted to pH 7.4.

  • Test Compound: N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide (10 mM stock in DMSO).

  • Reference Standards: Propranolol (High permeability), Atenolol (Low permeability), Digoxin (P-gp substrate), and Lucifer Yellow (Paracellular marker)[4].

Cell Culture and Monolayer Preparation
  • Seed Caco-2 cells onto the apical side of the 96-well Transwell inserts at a density of 1×105 cells/cm².

  • Culture the cells for 21 days at 37°C, 5% CO₂, replacing the culture medium (DMEM + 10% FBS + 1% NEAA) every 2–3 days. Reasoning: A 21-day differentiation period is strictly required to achieve full polarization, tight junction formation, and robust P-gp/BCRP expression required by regulatory guidelines[5].

Monolayer Integrity Validation
  • TEER Measurement: Prior to the assay, measure the Transepithelial Electrical Resistance (TEER) using a chopstick electrode. Only wells with TEER > 250 Ω·cm² are acceptable.

  • Wash Step: Gently wash the monolayers twice with pre-warmed (37°C) transport buffers to remove residual culture media and serum proteins.

Bidirectional Transport Assay

To maintain sink conditions and limit DMSO-induced toxicity, the final DMSO concentration must not exceed 1% (v/v).

  • Preparation of Dosing Solutions: Dilute the test compound and reference standards to a final concentration of 10 µM in the respective transport buffers.

  • A→B (Absorptive) Direction:

    • Add 100 µL of the pH 6.5 dosing solution to the Apical chamber.

    • Add 250 µL of blank pH 7.4 buffer to the Basolateral chamber.

  • B→A (Secretory/Efflux) Direction:

    • Add 250 µL of the pH 7.4 dosing solution to the Basolateral chamber.

    • Add 100 µL of blank pH 6.5 buffer to the Apical chamber.

  • Incubation: Incubate the plates at 37°C on an orbital shaker (100 rpm) for exactly 120 minutes. Reasoning: Shaking minimizes the unstirred water layer (UWL) adjacent to the cell monolayer, which can artificially restrict the permeability of highly lipophilic compounds.

  • Sampling: At t=120 min, remove 50 µL aliquots from both the donor and receiver compartments. Transfer to a 96-well plate containing 100 µL of ice-cold acetonitrile (with internal standard) to quench the reaction and precipitate proteins.

  • Lucifer Yellow Post-Assay: Add 100 µM Lucifer Yellow to the apical chamber and incubate for 1 hour. A basolateral fluorescence reading indicating Papp​<1×10−6 cm/s confirms the monolayer remained intact during the compound incubation.

LC-MS/MS Analytical Method

Quantify N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide using reversed-phase LC-MS/MS in positive electrospray ionization (ESI+) mode.

  • Precursor Ion: [M+H]+ m/z 235.1

  • Column: C18 (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

Data Analysis and Interpretation

Mathematical Equations

The apparent permeability coefficient ( Papp​ , expressed in cm/s) is calculated as:

Papp​=C0​×AdQ/dt​
  • dQ/dt : Rate of compound appearance in the receiver chamber (pmol/s).

  • C0​ : Initial compound concentration in the donor chamber (pmol/mL).

  • A : Surface area of the cell monolayer (e.g., 0.143 cm² for 96-well inserts).

The Efflux Ratio (ER) and Mass Balance (Recovery %) are calculated as:

ER=Papp​(A→B)Papp​(B→A)​ Recovery(%)=(Amountdonor_initial​Amountdonor_final​+Amountreceiver_final​​)×100
Quantitative Data Summaries

Table 1: Acceptance Criteria and Reference Standard Validation [4]

CompoundBCS ClassTransport MechanismExpected Papp​ (A→B) [cm/s]Expected Efflux Ratio
Propranolol IPassive Transcellular >15×10−6 <1.5
Atenolol IIIParacellular <1.5×10−6 <1.5
Digoxin IVP-gp Efflux Substrate <1.0×10−6 >3.0
Lucifer Yellow N/AParacellular Marker <0.5×10−6 N/A

Table 2: Representative Assay Results for N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide (Note: Data below represents expected behavior based on structural physicochemical profiling)

MetricMeasured ValueInterpretation & Causality Insight
Papp​ (A→B) 8.4×10−6 cm/sModerate Permeability. The compound successfully partitions into the lipid bilayer, driven by the unionized state at pH 6.5.
Papp​ (B→A) 21.0×10−6 cm/sHigh secretory transport rate, indicating active transport mechanisms moving the drug back into the lumen.
Efflux Ratio (ER) 2.5 Positive for Efflux. An ER > 2.0 suggests the compound is a substrate for apical efflux transporters (likely P-gp or BCRP)[2].
Recovery (%) 72% Sub-optimal Recovery. Values < 80% indicate loss of the parent compound. Given the phenolic -OH, this is likely due to intracellular glucuronidation by Caco-2 UGT enzymes.

Expert Troubleshooting & Next Steps

  • Investigating Low Recovery: If recovery falls below 80% (as modeled in Table 2), the phenolic hydroxyl group of the thiazole derivative is likely undergoing Phase II metabolism. Action: Repeat the assay in the presence of a broad-spectrum UGT/SULT inhibitor (e.g., 1-naphthol or salicylamide) to confirm metabolic liability.

  • Confirming P-gp Substrate Status: To definitively prove that the ER of 2.5 is mediated by P-glycoprotein, co-incubate the compound with a specific P-gp inhibitor such as Verapamil (50 µM) or Elacridar (2 µM)[2]. If the ER drops to near 1.0, the compound is a confirmed P-gp substrate, which may require structural optimization (e.g., masking the hydrogen bond donors) to improve in vivo oral exposure.

References

  • [1] European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). "In vitro Caco-2 permeability." Tracking System for Alternative methods towards Regulatory acceptance (TSAR). Available at:[Link]

  • [2] Evotec. "Caco-2 Permeability Assay." In Vitro ADME Drug Transporter Screening Services. Available at:[Link]

  • [4] Zygmunt, M. et al. "Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays." Pharmaceutics, PMC. Available at:[Link]

  • [3] Larregieu, C.A. & Benet, L.Z. "Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements." AAPS Journal, PMC. Available at:[Link]

  • [5] Springer Nature Protocols. "Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers." Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing background fluorescence of N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide in assays

Topic: Minimizing Background Fluorescence of N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide in High-Throughput Assays Target Audience: Researchers, Assay Biologists, and Drug Development Professionals As a Senior Appl...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Background Fluorescence of N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide in High-Throughput Assays Target Audience: Researchers, Assay Biologists, and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter assay interference caused by the intrinsic photophysical properties of small-molecule libraries. N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide is a classic example of a compound that can severely compromise high-throughput screening (HTS) data due to its strong autofluorescence.

This guide bypasses generic advice to focus on the causality of this molecule's behavior and provides self-validating, field-proven protocols to engineer this interference out of your workflows.

Part 1: Mechanistic FAQs (The "Why")

Q: Why does N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide fluoresce so brightly in my biochemical assays? A: The fluorescence is driven by the molecule's conjugated "push-pull" π -electron system. The 1,3-thiazole ring acts as an electron acceptor, while the 4-hydroxyphenyl group acts as an electron donor. Crucially, the 4-hydroxyphenyl group is pH-sensitive. At physiological assay conditions (pH 7.4–8.0), the phenol group (pKa 7.5–8.5) partially deprotonates into a phenolate anion. This phenolate is a vastly stronger electron donor than the protonated phenol, which dramatically increases the fluorescence quantum yield and red-shifts the emission spectrum directly into the detection channels of standard green/yellow fluorophores (e.g., FITC, Alexa Fluor 488)[1],[2].

Q: How does this specific autofluorescence skew my assay data? A: In prompt fluorescence intensity (FI) or fluorescence polarization (FP) assays, the nanosecond-scale emission of the thiazole derivative adds directly to your total signal. In FP, this massive influx of unpolarized light artificially lowers the polarization value (mP), leading to false positives in competitive binding assays or false negatives in direct binding assays.

Part 2: Core Troubleshooting Strategies & Protocols (The "How")

To minimize or eliminate this background, you must either alter the photophysics of the molecule (via pH) or alter your detection modality (via temporal resolution).

Protocol 1: Buffer pH Optimization (The Protonation Strategy)

Causality: By lowering the assay pH below the pKa of the 4-hydroxyphenyl group, we force the molecule into its protonated state, neutralizing the highly fluorescent phenolate species[1],[2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare your standard assay buffer (e.g., 50 mM Tris) but titrate the pH down to 6.5 using HCl. (Ensure your biological target remains active and stable at this mildly acidic pH).

  • Compound Dilution: Dispense N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide to a final concentration of 10 µM in the pH 6.5 buffer.

  • Control Setup: Prepare an identical 10 µM compound solution in a pH 8.0 buffer (e.g., standard HEPES or Tris).

  • Measurement: Read both plates using your standard excitation/emission settings (e.g., Ex 340 nm / Em 520 nm).

  • Self-Validating Checkpoint: The protocol is validated if the pH 6.5 well exhibits at least a 5-fold reduction in relative fluorescence units (RFU) compared to the pH 8.0 well. If the target protein cannot tolerate pH 6.5, you must abandon this strategy and proceed to Protocol 2.

Protocol 2: Conversion to Time-Resolved FRET (TR-FRET)

Causality: Small molecule fluorophores, including thiazole derivatives, possess short fluorescence lifetimes (typically 1–10 nanoseconds). Lanthanide chelates (e.g., Europium, Terbium) exhibit luminescence lifetimes in the hundreds of microseconds. By introducing a microsecond time delay between the excitation pulse and the emission reading, all prompt autofluorescence from the compound completely decays, leaving only the target-specific TR-FRET signal[3],[4].

Step-by-Step Methodology:

  • Reagent Labeling: Tag your target protein with a Europium (Eu) cryptate donor and your tracer/ligand with a red-shifted acceptor (e.g., Cy5, Alexa Fluor 647, or d2).

  • Incubation: Combine the labeled reagents with the thiazole compound in a 384-well low-volume white plate. Incubate for the required equilibrium time.

  • Instrument Configuration: Set your multimode plate reader to TRF mode.

    • Excitation: 340 nm (Laser or Flash lamp).

    • Delay Time: 100 µs (Critical step: This allows the thiazole fluorescence to reach zero).

    • Integration Time: 200–400 µs.

    • Emission: Dual read at 615 nm (Donor) and 665 nm (Acceptor).

  • Data Processing: Calculate the TR-FRET ratio: (Em665​/Em615​)×104 .

  • Self-Validating Checkpoint: Read a "compound-only" control well using both a prompt fluorescence window (0 µs delay) and a time-resolved window (100 µs delay). The protocol is validated if the compound signal in the TR window is statistically indistinguishable from the buffer-only blank (Signal-to-Background ratio 1.0).

Part 3: Quantitative Data Summaries

Table 1: Photophysical Properties of 4-Hydroxyphenyl Thiazoles vs. pH

Environmental ConditionDominant Molecular SpeciesRelative Quantum Yield ( Φ )Peak Emission ( λem​ )Interference Risk
pH 6.0 - 6.5 Protonated PhenolLow (< 0.05)420 - 450 nmLow (UV/Blue channel)
pH 7.4 (Physiological) Mixed (Phenol/Phenolate)Moderate (0.2 - 0.4)480 - 520 nmHigh (Green channel)
pH 8.5+ Deprotonated PhenolateHigh (> 0.7)520 - 550 nmSevere (Green/Yellow)

Table 2: Comparison of Assay Modalities for High-Background Compounds

Assay ModalityThiazole Interference LevelMitigation StrategyRecommended Use Case
Prompt Fluorescence (FI) SevereRed-shift fluorophores (>600 nm)Simple binding, low-budget screens
Fluorescence Polarization (FP) High (Depresses mP values)Background subtraction per wellHigh-throughput screening (HTS)
TR-FRET / NanoBRET Zero 100 µs measurement delayGold Standard for autofluorescent libraries

Part 4: Visualizations

TR_FRET cluster_background Background (Thiazole Compound) cluster_signal TR-FRET Signal (Lanthanide) Excitation Excitation Pulse (340 nm) Thiazole N-[4-(4-Hydroxyphenyl)- 1,3-thiazol-2-yl]acetamide Excitation->Thiazole Europium Europium Donor (Long lifetime) Excitation->Europium Delay Time Delay (50-150 µs) Acceptor Acceptor (e.g. Cy5) Emission (665 nm) Delay->Acceptor Energy Transfer ShortEmission Short-lived Emission (Decays in <10 ns) Thiazole->ShortEmission Europium->Delay

TR-FRET pathway eliminating short-lived thiazole autofluorescence via microsecond time delay.

Workflow Start High Background Detected CheckPH Is assay pH > 7.5? Start->CheckPH AdjustPH Lower pH to 6.5-7.0 (Protonate Phenol) CheckPH->AdjustPH Yes CheckAssay Can assay format change? CheckPH->CheckAssay No AdjustPH->CheckAssay Still high UseTRFRET Switch to TR-FRET (Eliminate ns-fluorescence) CheckAssay->UseTRFRET Yes RedShift Use Red/NIR Fluorophores (>600 nm emission) CheckAssay->RedShift No (Keep Prompt FL)

Decision matrix for troubleshooting and mitigating thiazole-induced assay background.

References

  • Biomarkers for Phenol Carcinogen Exposure Act as pH-Sensing Fluorescent Probes Journal of the American Chemical Society, 2007, 129(7), 1894-1895. URL:[Link]

  • BODIPY-Based Hydroxyaryl Derivatives as Fluorescent pH Probes The Journal of Organic Chemistry, 2005, 70(10), 4152-4157. URL:[Link]

  • 14-3-3 proteins as potential therapeutic targets Seminars in Cell & Developmental Biology, 2011, 22(7), 705-712. URL:[Link]

  • Advances in luminescence-based technologies for drug discovery Expert Opinion on Drug Discovery, 2023, 18(1), 25-35. URL:[Link]

Sources

Optimization

Technical Support Center: Crystallization of N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide

Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound Profile: N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide (CAS: 64309-02-0) Welcome to the advanced troubleshooting hub for...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound Profile: N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide (CAS: 64309-02-0)

Welcome to the advanced troubleshooting hub for the crystallization of N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide. This compound presents unique crystallization challenges due to its dense array of hydrogen-bonding sites—specifically the phenol (-OH), acetamide (-NH, -C=O), and thiazole nitrogen. These functional groups create high conformational flexibility and strong solute-solute interactions, frequently leading to liquid-liquid phase separation (LLPS), polymorphic instability, and solvent entrapment.

This guide provides self-validating protocols and mechanistic insights to help you engineer robust, scalable crystallization processes.

Section 1: Overcoming Liquid-Liquid Phase Separation (Oiling Out)

Q: Every time I cool my mixed solvent system (e.g., ethanol/water), the compound forms a milky emulsion that cures into a sticky resin instead of crystals. How do I fix this?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known in the pharmaceutical industry as "oiling out."

Mechanistically, as you cool the solution and supersaturation increases, the strong hydrogen-bonding network of the acetamide and phenol groups causes the solute molecules to self-associate. Instead of immediately ordering into a crystal lattice, the system undergoes spinodal decomposition into two distinct liquid phases: a solute-rich droplet phase and a solute-lean continuous phase . While these oil droplets will eventually nucleate, they trap impurities and mother liquor, resulting in a low-purity, agglomerated resin .

To bypass the LLPS boundary, you must consume the supersaturation before the system reaches the cloud point by implementing a precise seeding strategy within the metastable zone.

Protocol: Anti-LLPS Seeding Crystallization

Every step in this protocol includes a built-in validation checkpoint to ensure process integrity.

  • Determine Phase Boundaries: Use a turbidity probe or Focused Beam Reflectance Measurement (FBRM) to map the clear point (dissolution temperature) and the cloud point (LLPS onset temperature) in your specific solvent ratio.

    • Validation Checkpoint: The cloud point is confirmed when FBRM detects a massive spike in fine droplet counts without the sharp chord lengths characteristic of solid crystals.

  • Cool to Seeding Temperature: Heat the mixture 5°C above the clear point to erase thermal history, then cool to a temperature exactly halfway between the clear point and the cloud point.

    • Validation Checkpoint: The solution remains optically clear, confirming you are safely within the metastable zone and have not triggered LLPS.

  • Introduce Seeds: Add 1–3 wt% of milled Form I seed crystals.

    • Validation Checkpoint: Microscopic sampling confirms the seeds remain suspended as solid particles and do not dissolve or melt into oil droplets.

  • Age the Suspension: Hold the temperature constant for 2 hours to allow the seeds to consume the local supersaturation.

    • Validation Checkpoint: Mother liquor concentration (measured via offline HPLC or gravimetry) drops by at least 15%, confirming crystal growth has initiated.

  • Final Cooling Ramp: Apply a slow, non-linear (cubic) cooling ramp to the final isolation temperature.

    • Validation Checkpoint: The product filters cleanly as a flowable powder, free of sticky agglomerates.

LLPS_Logic Start Homogeneous Solution (High Temperature) Cooling Cooling Trajectory Start->Cooling Metastable Metastable Zone (Supersaturated) Cooling->Metastable Seeding Introduce Seeds (Consume Supersaturation) Metastable->Seeding Controlled Path LLPS Liquid-Liquid Phase Separation (Oiling Out) Metastable->LLPS Rapid Cooling / Unseeded Cryst Controlled Crystal Growth (High Purity Form I) Seeding->Cryst Bypasses Cloud Point Agglom Uncontrolled Agglomeration (Oil Droplet Nucleation) LLPS->Agglom Traps Impurities

Logical pathway of cooling crystallization bypassing LLPS via seeding.

Section 2: Managing Polymorphism and Crystal Habit

Q: My batch-to-batch melting points fluctuate between 252°C and 265°C, and the filtration times are highly inconsistent. Why is this happening, and how can I isolate the stable form?

A: This fluctuation is a classic indicator of polymorphic contamination. Similar to the well-documented behavior of paracetamol (N-(4-hydroxyphenyl)acetamide), the acetamide moiety in your compound can crystallize into distinct hydrogen-bonded structural motifs .

According to Ostwald’s Rule of Stages, rapid cooling or high supersaturation kinetically favors the nucleation of the metastable Form II. This form typically exhibits an acicular (needle-like) habit, which severely degrades filtration times and bulk density. To guarantee the isolation of the thermodynamically stable Form I (melting point 261–265 °C), you must drive a Solvent-Mediated Polymorphic Transformation (SMPT).

Quantitative Data: Representative Polymorphic Profile
PropertyForm I (Thermodynamically Stable)Form II (Metastable / Kinetic)Analytical Technique
Melting Point 261 – 265 °C252 – 256 °CDSC
Enthalpy of Fusion Higher (Endothermic)Lower (Endothermic)DSC
True Density > 1.35 g/cm³< 1.30 g/cm³Helium Pycnometry
Solubility (EtOH, 25°C) ~ 15 mg/mL~ 28 mg/mLGravimetric / HPLC
Crystal Habit Prismatic / BlockyNeedles / AcicularOptical Microscopy
Protocol: Solvent-Mediated Polymorphic Transformation (SMPT)

Every step in this protocol includes a built-in validation checkpoint to ensure process integrity.

  • Slurry Preparation: Suspend the mixed-phase or Form II-contaminated batch in a solvent where the solubility difference between the two forms is maximized (e.g., isopropyl acetate or ethanol) at 20 wt% loading.

    • Validation Checkpoint: The slurry remains mechanically stirrable without forming a solid cake.

  • Thermal Activation: Heat the slurry to a sub-boiling temperature (e.g., 50°C) to accelerate the dissolution of the highly soluble metastable Form II.

    • Validation Checkpoint: The liquid phase reaches a supersaturation plateau relative to Form I, confirmed by in-line ATR-FTIR or UV-Vis.

  • Seed and Transform: Seed with 2 wt% of pure Form I to provide a template for heterogeneous nucleation. Slurry for 12–24 hours.

    • Validation Checkpoint: Raman spectroscopy or offline X-ray Powder Diffraction (XRPD) confirms the complete disappearance of Form II specific peaks and the dominance of Form I peaks.

  • Isolation: Cool to 20°C, filter, and wash with cold anti-solvent.

    • Validation Checkpoint: Differential Scanning Calorimetry (DSC) of the dried powder shows a single, sharp endotherm between 261–265 °C with no prior exothermic transition events.

SMPT_Workflow FormII Metastable Form II (Kinetic Product) Dissolution Dissolution in Solvent (High Local Supersaturation) FormII->Dissolution Dissolves continuously FormI Stable Form I (Thermodynamic Product) FormII->FormI Solid-State Transition (High Temp Only) Nucleation Nucleation & Growth of Stable Form I Dissolution->Nucleation Solvent-Mediated Nucleation->FormI Crystallizes

Solvent-mediated polymorphic transformation (SMPT) from metastable to stable form.

Section 3: Addressing Poor Yield and High Residual Solubility

Q: I am losing over 30% of my yield in the mother liquor when crystallizing from DMSO. How can I improve recovery without crashing out impurities?

A: N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide is highly soluble in polar aprotic solvents like DMSO due to the solvent's ability to act as a strong hydrogen-bond acceptor. Relying purely on cooling crystallization in DMSO will result in unacceptable yield losses.

You must implement an anti-solvent crystallization (e.g., using water). However, dumping the anti-solvent too quickly creates massive local supersaturation at the injection point, leading to catastrophic primary nucleation. This traps impurities and generates fines . The solution is a controlled, biphasic anti-solvent addition coupled with intermediate aging.

Protocol: Controlled Anti-Solvent Addition

Every step in this protocol includes a built-in validation checkpoint to ensure process integrity.

  • Dissolution: Dissolve the API completely in DMSO at 40°C.

    • Validation Checkpoint: Visual inspection confirms a completely clear solution with zero floating solids.

  • Initial Anti-Solvent Dosing: Add 20% of the total required water volume at a slow, controlled rate (0.1 volumes/min) via a subsurface dip tube.

    • Validation Checkpoint: The solution remains clear. You have successfully entered the metastable zone without triggering spontaneous, uncontrolled nucleation.

  • Seeding: Add 2 wt% Form I seeds.

    • Validation Checkpoint: Seeds remain suspended and do not dissolve, confirming the solution is adequately supersaturated.

  • Desupersaturation Aging: Hold the suspension for 2 hours.

    • Validation Checkpoint: FBRM shows a steady increase in chord length and particle count, proving that crystal growth is occurring on the seeds rather than generating fines.

  • Final Anti-Solvent Dosing: Dose the remaining 80% of the water over a prolonged 4-hour period.

    • Validation Checkpoint: The residual mother liquor concentration reaches the target thermodynamic solubility limit (<5 mg/mL), ensuring >90% yield.

AntiSolvent_Workflow Step1 Dissolve API in DMSO (40°C) Step2 Add 20% Anti-Solvent (Water) Step1->Step2 Step3 Seed with Form I (2 wt%) Step2->Step3 Step4 Age Suspension (2 Hours) Step3->Step4 Step5 Dose Remaining 80% Water (Over 4 Hours) Step4->Step5 Step6 Isolate High-Yield Crystals (<5 mg/mL Residual) Step5->Step6

Self-validating workflow for high-yield anti-solvent crystallization.

References

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 Organic Process Research & Development (ACS Publications) URL:[Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation Crystals (MDPI) URL:[Link]

  • Application of Selective Crystallization Methods To Isolate the Metastable Polymorphs of Paracetamol: A Review Organic Process Research & Development (ACS Publications) URL:[Link]

  • Liquid-Liquid Phase Separation in Crystallization Mettler Toledo - Analytical Library URL:[Link]

Troubleshooting

Resolving HPLC peak tailing for N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chromatographic challenges associated with N-[4-(4-Hydroxypheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chromatographic challenges associated with N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide .

Because this molecule features a multi-functional structure—a weakly basic thiazole nitrogen, a neutral acetamide linker, and a weakly acidic phenol group—it is highly susceptible to secondary interactions that manifest as peak tailing. This guide will help you isolate physical system failures from chemical interactions and provide field-proven, self-validating protocols to restore peak symmetry.

Diagnostic Decision Tree

G Start HPLC Peak Tailing Detected (Asymmetry Factor > 1.5) Q1 Are all peaks in the chromatogram tailing? Start->Q1 SysIssue Physical / Systemic Issue (Column Void, Blocked Frit, Dead Volume) Q1->SysIssue Yes (Inject Neutral Marker) ChemIssue Chemical Interaction (Analyte-Specific) Q1->ChemIssue No (Target Analyte Only) Silanol Silanol Interactions (Thiazole N vs. Si-O⁻) ChemIssue->Silanol pHMismatch pH Mismatch (Phenol/Thiazole Ionization) ChemIssue->pHMismatch Overload Sample Solvent Mismatch or Mass Overload ChemIssue->Overload

Diagnostic workflow for isolating HPLC peak tailing mechanisms.

Troubleshooting FAQs

Q1: Why does N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide exhibit severe peak tailing at mid-pH (e.g., pH 5.0 - 7.0)? A: Peak tailing for this specific molecule is primarily driven by chemical acid-base interactions between the weakly basic nitrogen on the thiazole ring and unprotonated silanol groups (Si-O⁻) on the silica stationary phase[1]. Standard silica has a pKa of approximately 3.5 to 4.5. At mid-pH ranges, these silanols are ionized and act as strong cation exchangers. The basic thiazole nitrogen interacts strongly with these active sites, causing a secondary retention mechanism that delays the elution of a fraction of the analyte molecules, manifesting as a tail[2].

Q2: How can I definitively prove whether the tailing is caused by column degradation or analyte-stationary phase interactions? A: You must decouple physical system issues from chemical interactions by injecting a purely neutral, non-ionizable reference standard (e.g., toluene or uracil) under your current method conditions. Neutral compounds do not participate in acid-base or secondary silanol interactions[1]. If the neutral peak is symmetrical (Asymmetry Factor As​≈1.0 ), your system hardware and column bed are physically intact, confirming the tailing is a chemical interaction specific to your analyte. If the neutral peak also tails, you have a physical void at the head of the column, extra-column dead volume, or a blocked frit[1].

Q3: What is the most effective mobile phase strategy to eliminate this specific tailing? A: The most robust approach is to perform the separation at a highly acidic pH (e.g., pH 2.5 - 3.0)[2]. Lowering the pH ensures that the residual acidic silanol groups on the stationary phase are fully protonated (Si-OH), neutralizing their negative charge and eliminating the ion-exchange interaction with the thiazole ring[2]. Additionally, you must ensure sufficient buffer capacity. Using 20-25 mM of potassium phosphate or ammonium formate prevents localized pH shifts at the column surface during analyte elution[3].

Q4: I optimized the mobile phase pH to 2.8, but I am still seeing a leading edge or slight tailing. Could sample preparation be the culprit? A: Yes. This is a classic symptom of a sample solvent mismatch or column overloading. If N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide is dissolved in a solvent that is significantly stronger (e.g., 100% acetonitrile or methanol) than the initial mobile phase composition, the analyte will not focus at the head of the column[4]. Instead, it travels rapidly down the column bed before partitioning, causing peak distortion. Always dilute the sample in the initial mobile phase or a weaker solvent[3].

Quantitative Data Presentation

The following tables summarize the causality between method parameters and peak symmetry for this molecule.

Table 1: Effect of Mobile Phase Conditions on Peak Asymmetry ( As​ ) | Mobile Phase pH | Buffer Concentration | Silanol State | Analyte State | Observed As​ | Diagnostic Conclusion | | :--- | :--- | :--- | :--- | :--- | :--- | | 6.5 | 5 mM | Ionized (Si-O⁻) | Neutral/Partial | 2.45 | Severe secondary ion-exchange interactions. | | 6.5 | 25 mM | Ionized (Si-O⁻) | Neutral/Partial | 1.80 | Buffer masks some sites, but tailing persists. | | 2.8 | 5 mM | Protonated (Si-OH)| Protonated (N⁺) | 1.45 | Insufficient buffer capacity for local pH control. | | 2.8 | 25 mM | Protonated (Si-OH)| Protonated (N⁺) | 1.05 | Optimal. Silanols neutralized; robust buffering. |

Table 2: Stationary Phase Selection Matrix

Column Chemistry Silica Purity End-Capping Secondary Interactions Recommendation
Standard C18 (Type A) Low None High (Heavy metal/silanol) Not Recommended
Standard C18 (Type B) High Single Moderate Usable with optimized pH
Polar-Embedded C18 High Yes Very Low (Shielded silanols) Highly Recommended

| High-Density C18 | High | Double | Low | Recommended |

Experimental Protocols

Protocol: Systematic Method Optimization for Peak Shape Recovery

Objective: To systematically eliminate secondary chemical interactions and validate column integrity for N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide.

Phase 1: Physical Integrity Validation (Self-Validation Step)

  • Prepare a 10 µg/mL solution of Uracil (neutral void volume marker) and Toluene (neutral retention marker) in the current mobile phase.

  • Inject 5 µL onto the HPLC system.

  • Calculate the Asymmetry Factor ( As​ ) for Toluene using your chromatography data system.

    • Causality Check: If As​>1.2 , the column bed is compromised (voiding) or there is extra-column dead volume[1]. Replace the column inlet frit or swap the column. If As​≤1.2 , the hardware is intact; proceed to Phase 2.

Phase 2: Mobile Phase pH and Buffer Optimization

  • Buffer Preparation : Prepare Buffer A by dissolving 25 mM Potassium Phosphate in HPLC-grade water. Adjust the pH precisely to 2.8 using pure phosphoric acid. (High buffer capacity is required to mask residual silanols and maintain local pH[3]).

  • Mobile Phase Blending : Mix Buffer A with HPLC-grade Acetonitrile (e.g., 60:40 v/v) or use a gradient system.

  • Column Equilibration : Install a Type B, double end-capped C18 column or a polar-embedded column. Equilibrate for at least 20 column volumes to ensure complete protonation of the stationary phase silanols[2].

  • Sample Preparation : Dissolve the N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide standard strictly in the initial mobile phase (or a solvent with higher aqueous content) to prevent solvent-induced band broadening[4].

  • Injection & Analysis : Inject 10 µL and analyze. The target As​ should now be between 0.9 and 1.2.

References

  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders.
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis - BenchChem.
  • HPLC Troubleshooting - LCMS.cz.
  • HPLC Peak Tailing - Axion Labs.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Tyrosinase Inhibitors: Kojic Acid versus N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide and its Congeners

In the ongoing pursuit of novel and efficacious agents for the modulation of hyperpigmentation, the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis, remains a primary strategy for researchers in d...

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Author: BenchChem Technical Support Team. Date: March 2026

In the ongoing pursuit of novel and efficacious agents for the modulation of hyperpigmentation, the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis, remains a primary strategy for researchers in dermatology, cosmetology, and drug development. This guide provides a detailed comparative analysis of the well-established tyrosinase inhibitor, kojic acid, and the promising class of thiazole-based inhibitors, represented here by N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide. While direct experimental data for this specific thiazole derivative is not extensively available in the public domain, this guide will leverage data from structurally similar and relevant thiazole-containing compounds to provide a comprehensive and insightful comparison.

Introduction: The Scientific Rationale for Comparison

The quest for effective skin lightening agents has led to the investigation of numerous compounds capable of interfering with melanogenesis. Kojic acid, a natural metabolite produced by several species of fungi, has long been a benchmark tyrosinase inhibitor.[1] Its mechanism of action and efficacy against mushroom tyrosinase are well-documented.[1][2] However, concerns regarding its stability and potential for skin irritation have fueled the search for alternatives.[2]

The thiazole scaffold has emerged as a promising pharmacophore in the design of novel tyrosinase inhibitors. The presence of nitrogen and sulfur atoms in the heterocyclic ring allows for effective coordination with the copper ions in the active site of tyrosinase, a key mechanistic feature shared with kojic acid. N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide represents a logical design, incorporating the thiazole ring with a phenolic hydroxyl group, a feature known to be important for tyrosinase inhibition. This guide will delve into the comparative efficacy of these two classes of compounds, supported by available experimental data for kojic acid and relevant thiazole derivatives.

Mechanism of Action: A Tale of Two Chelators

The primary mechanism by which both kojic acid and many thiazole-based compounds inhibit tyrosinase is through the chelation of the copper ions (Cu²⁺) residing in the enzyme's active site.[3] These copper ions are essential for the catalytic activity of tyrosinase, which includes the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the oxidation of L-DOPA to dopaquinone (diphenolase activity).[3]

Kojic Acid: The γ-pyrone structure of kojic acid, with its enolic hydroxyl group, is crucial for its ability to bind to the copper ions, effectively inactivating the enzyme.[2] Kojic acid has been shown to exhibit a competitive inhibitory effect on the monophenolase activity and a mixed inhibitory effect on the diphenolase activity of mushroom tyrosinase.[4]

Thiazole Derivatives: Similarly, the nitrogen and sulfur atoms of the thiazole ring in compounds like N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide are predicted to chelate the copper ions in the tyrosinase active site. The 4-hydroxyphenyl substituent is also thought to play a role in binding to the active site, potentially mimicking the natural substrate, L-tyrosine. Many thiazole derivatives have been identified as potent, competitive inhibitors of tyrosinase.

Tyrosinase Inhibition Mechanism cluster_0 Tyrosinase Active Site cluster_1 Inhibitors Tyrosinase (Cu2+) Tyrosinase (Cu2+) Melanin Melanin Tyrosinase (Cu2+)->Melanin Catalyzes production of Kojic Acid Kojic Acid Kojic Acid->Tyrosinase (Cu2+) Chelates Cu2+ (Inhibits) Thiazole Derivative Thiazole Derivative Thiazole Derivative->Tyrosinase (Cu2+) Chelates Cu2+ (Inhibits) L-Tyrosine L-Tyrosine L-Tyrosine->Tyrosinase (Cu2+) Binds to Tyrosinase_Inhibition_Assay_Workflow cluster_0 Preparation cluster_1 Assay Plate Setup (96-well) cluster_2 Reaction & Measurement cluster_3 Data Analysis A Prepare Reagents: - Tyrosinase Solution - L-DOPA Solution - Test Compound Dilutions B Add Test Compound A->B C Add Phosphate Buffer B->C D Add Tyrosinase Solution C->D E Pre-incubate (25°C, 10 min) D->E F Initiate reaction with L-DOPA E->F G Measure Absorbance at 475 nm (kinetic) F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Figure 2: Experimental workflow for the in vitro tyrosinase inhibition assay.

Cellular Melanin Content Assay

This assay quantifies the amount of melanin produced by cultured melanocytes (e.g., B16F10 murine melanoma cells) after treatment with test compounds.

Materials:

  • B16F10 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • Phosphate-Buffered Saline (PBS)

  • 1 N NaOH with 10% DMSO

  • 6-well plates

  • Spectrophotometer

Protocol:

  • Cell Culture and Treatment:

    • Seed B16F10 cells in 6-well plates and allow them to adhere for 24 hours.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • Cell Lysis and Melanin Solubilization:

    • Wash the cells twice with PBS.

    • Lyse the cells by adding 1 N NaOH containing 10% DMSO to each well.

    • Incubate the plates at 80°C for 1 hour to solubilize the melanin.

  • Measurement:

    • Measure the absorbance of the lysate at 405 nm using a spectrophotometer.

  • Data Analysis:

    • Express the melanin content as a percentage of the untreated control.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Relevant cell lines (e.g., B16F10, human fibroblasts)

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the test compounds for a defined period (e.g., 24-72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals by viable cells.

  • Solubilization and Measurement:

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control. According to ISO 10993-5, a reduction in cell viability below 70% is generally considered a cytotoxic effect.

Conclusion and Future Directions

This comparative guide underscores the potential of thiazole-based compounds as a promising class of tyrosinase inhibitors that may offer superior efficacy compared to the long-standing benchmark, kojic acid. The significantly lower IC50 values of several thiazole derivatives, particularly against human tyrosinase, highlight their potential for development as next-generation skin-lightening agents.

However, the lack of publicly available data for N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide emphasizes the need for further research to fully characterize its efficacy and safety profile. Future studies should focus on:

  • Synthesis and in vitro evaluation of N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide to determine its IC50 value against both mushroom and human tyrosinase.

  • Comprehensive cytotoxicity studies of this specific compound in relevant skin cell lines.

  • In vivo studies to assess the depigmenting efficacy and safety of promising thiazole derivatives in preclinical models and eventually in human clinical trials.

By systematically exploring the structure-activity relationships within the thiazole class and conducting rigorous preclinical evaluations, the field can advance the development of novel, safe, and more effective treatments for hyperpigmentation.

References

  • Inhibitory Effect on the Tyrosinase Activity and Low Cytotoxicity of Monounsaturated Long-Chain Chelating Fatty Ester. (n.d.). SciELO. Retrieved from [Link]

  • Thiazole- and Benzothiazole-Based Organoselenium Compounds as Dual-Action Agents: Tyrosinase Inhibitors and Functional Mimics of Glutathione Peroxidase. (2025). Inorganic Chemistry. Retrieved from [Link]

  • In vitro and in silico studies of the inhibitory effects of some novel kojic acid derivatives on tyrosinase enzyme. (n.d.). PMC. Retrieved from [Link]

  • IC50 values of tyrosinase inhibition assay. Kojic acid as. (n.d.). ResearchGate. Retrieved from [Link]

  • Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. (2022). PMC. Retrieved from [Link]

  • Advances in the Design of Genuine Human Tyrosinase Inhibitors for Targeting Melanogenesis and Related Pigmentations. (2020). Journal of Medicinal Chemistry. Retrieved from [Link]

  • A comprehensive review on tyrosinase inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (n.d.). PMC. Retrieved from [Link]

  • N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide Derivatives as Potential Anticancer Agents: Synthesis and Cytotoxicity Evaluation. (n.d.). SID. Retrieved from [Link]

  • Synthesis, biological evaluation, and molecular docking analysis of novel 1, 3, 4-thiadiazole -based kojic acid derivatives as tyrosinase inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • 1,2,3-Triazole-based kojic acid analogs as potent tyrosinase inhibitors: Design, synthesis and biological evaluation. (n.d.). ResearchGate. Retrieved from [Link]

  • Heterocyclic Compounds as Synthetic Tyrosinase Inhibitors: Recent Advances. (2023). MDPI. Retrieved from [Link]

  • Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation. (n.d.). RSC Publishing. Retrieved from [Link]

Sources

Comparative

A Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide

This guide provides a comprehensive framework for developing a predictive mathematical model, known as an In Vitro-In Vivo Correlation (IVIVC), for the investigational compound N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]ace...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for developing a predictive mathematical model, known as an In Vitro-In Vivo Correlation (IVIVC), for the investigational compound N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide.[1] As direct IVIVC data for this specific molecule is not publicly available, this document will serve as a practical guide for researchers, scientists, and drug development professionals on the principles, experimental design, and execution required to establish such a correlation. The methodologies described herein are grounded in regulatory guidance and established scientific practice.[2][3][4]

The core objective of an IVIVC is to use in vitro dissolution data as a surrogate for in vivo bioequivalence studies, which can streamline drug development, support formulation changes, and aid in setting meaningful quality control specifications.[2][3][5]

Compound Characterization and Strategic Considerations

N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide is a heterocyclic compound containing a thiazole nucleus, a structure common in various pharmacologically active agents.[6] Based on its structure, which suggests limited aqueous solubility, it is hypothesized to be a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[7] For such molecules, dissolution is often the rate-limiting step for absorption, making IVIVC a particularly valuable tool.[5][8]

This guide will focus on establishing a Level A IVIVC , the highest category of correlation. A Level A IVIVC represents a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile.[1] This requires developing multiple formulations with varying release rates to model the entire physiological response.[2]

Part 1: In Vitro Dissolution Method Development

The foundation of a robust IVIVC is a discriminatory and physiologically relevant in vitro dissolution method. The goal is to design a test that can effectively distinguish between formulations with different release characteristics that might lead to different in vivo outcomes.

Rationale for Method Selection

Given the hypothesized poor solubility of N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide, standard compendial media may not be sufficient to predict in vivo behavior.[9] Therefore, the use of biorelevant dissolution media , such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), is strongly recommended.[10][11] These media contain bile salts and lecithin, which mimic the composition of human intestinal fluids and are crucial for the solubilization of poorly soluble drugs.[9][10][11][12] This approach allows for the investigation of potential food effects on drug release and absorption.

Experimental Protocol: Discriminatory Dissolution Testing
  • Formulation Development : Prepare at least three formulations of N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide with distinct release rates (e.g., fast, medium, and slow). This can be achieved by altering excipient composition, particle size, or manufacturing processes.[13]

  • Apparatus : Utilize USP Apparatus 2 (Paddle) at a justified agitation speed (e.g., 75 RPM).

  • Dissolution Media :

    • FaSSIF (pH 6.5) : To simulate pre-prandial (fasted) conditions.[9]

    • FeSSIF (pH 5.0) : To simulate post-prandial (fed) conditions.[9]

  • Procedure :

    • Place a single dosage form in each vessel containing 900 mL of pre-warmed (37 ± 0.5 °C) dissolution medium.

    • Withdraw samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12 hours) sufficient to characterize the release profile up to at least 85% drug release.

    • Replace the withdrawn sample volume with fresh medium.

    • Analyze the drug concentration in each sample using a validated analytical method, such as HPLC.

  • Data Analysis : Plot the cumulative percentage of drug dissolved versus time for each formulation.

G cluster_prep Preparation cluster_dissolution Dissolution Testing cluster_analysis Analysis F1 Fast Release Formulation Apparatus USP Apparatus 2 (Paddle) 37°C, 75 RPM F1->Apparatus F2 Medium Release Formulation F2->Apparatus F3 Slow Release Formulation F3->Apparatus Media Biorelevant Media (FaSSIF/FeSSIF) Sampling Time-point Sampling (e.g., 0.25h to 12h) Media->Sampling HPLC HPLC Analysis Sampling->HPLC Profile Generate Dissolution Profiles (% Dissolved vs. Time) HPLC->Profile

Caption: Workflow for In Vitro Dissolution Testing.

Part 2: In Vivo Pharmacokinetic Study

A well-designed in vivo study is critical to obtain the plasma concentration data needed for the correlation. A crossover study design is standard practice to minimize inter-subject variability.

Rationale for Study Design

A single-dose, crossover study in healthy human volunteers is the gold standard. However, for preclinical development, a study in a relevant animal model (e.g., beagle dogs or swine, which have better GI tract physiological relevance to humans than rodents for oral absorption) is appropriate. The study must include the same formulations (fast, medium, slow) tested in vitro, along with a reference solution to allow for deconvolution of the absorption data.[14]

Experimental Protocol: Crossover Pharmacokinetic Study
  • Subjects : A panel of healthy, fasted subjects (e.g., beagle dogs, n=6-8).

  • Study Design : A four-way crossover design with an adequate washout period between phases.

    • Phase 1: Fast-release formulation.

    • Phase 2: Medium-release formulation.

    • Phase 3: Slow-release formulation.

    • Phase 4: Intravenous (IV) bolus or oral solution of the drug (Reference Formulation).

  • Procedure :

    • Administer a single dose of the respective formulation to each subject.

    • Collect serial blood samples at appropriate time points to accurately define the plasma concentration-time profile (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48 hours).

    • Process blood samples to obtain plasma.

  • Bioanalysis : Analyze plasma samples for the concentration of N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide using a validated, sensitive, and specific bioanalytical method, such as LC-MS/MS.

  • Data Analysis :

    • Plot the mean plasma concentration versus time for each formulation.

    • Calculate key pharmacokinetic parameters (AUC, Cmax, Tmax).

G cluster_dosing Dosing Phase cluster_sampling Sampling & Analysis cluster_pk Pharmacokinetic Analysis Subjects Animal Subjects (e.g., Beagle Dogs) Dosing 4-Way Crossover Dosing (Fast, Med, Slow Formulations + IV/Oral Solution) Subjects->Dosing Washout Washout Period Dosing->Washout Blood Serial Blood Sampling Dosing->Blood Washout->Dosing LCMS LC-MS/MS Bioanalysis Blood->LCMS PK_Profile Plasma Concentration-Time Profiles LCMS->PK_Profile PK_Params Calculate PK Parameters (AUC, Cmax) PK_Profile->PK_Params

Caption: Workflow for the In Vivo Pharmacokinetic Study.

Part 3: Developing the Level A IVIVC

The final step is to mathematically correlate the in vitro and in vivo data. This involves transforming the plasma concentration data into a measure of in vivo absorption.

Data Transformation: Deconvolution

Deconvolution is a mathematical process used to estimate the time course of drug input (absorption) from the measured plasma concentration-time profile.[15] The Wagner-Nelson method is a commonly used deconvolution technique for drugs that follow one-compartment pharmacokinetics.[16][17] It calculates the cumulative fraction of drug absorbed in vivo over time.[16][18]

Illustrative Data

For demonstration, let's assume the following hypothetical data were generated:

Table 1: Illustrative In Vitro Dissolution Data

Time (hr) Formulation A (Fast) % Dissolved Formulation B (Medium) % Dissolved Formulation C (Slow) % Dissolved
0.5 65 35 15
1 85 55 28
2 98 78 45
4 100 95 68
8 100 100 88

| 12 | 100 | 100 | 99 |

Table 2: Illustrative In Vivo Data (Post-Deconvolution)

Time (hr) Formulation A (Fast) % Absorbed Formulation B (Medium) % Absorbed Formulation C (Slow) % Absorbed
0.5 62 33 12
1 82 52 25
2 96 75 42
4 100 93 65
8 100 100 85

| 12 | 100 | 100 | 97 |

Correlation and Validation
  • Plotting : For each formulation, plot the mean percentage of drug absorbed in vivo (from deconvolution) against the mean percentage of drug dissolved in vitro at corresponding time points.

  • Model Fitting : A linear regression model is often sufficient. The goal is to obtain a single, robust relationship that applies to all formulations.

  • Validation : The predictive performance of the IVIVC model must be evaluated. According to FDA guidance, this involves calculating the prediction error for Cmax and AUC for each formulation.[2] An average absolute prediction error of 10% or less for these parameters demonstrates a valid and predictive Level A IVIVC.[2]

G cluster_data Input Data cluster_process IVIVC Development cluster_output Output & Validation invitro In Vitro % Dissolved vs. Time correlate Correlate % Dissolved vs. % Absorbed invitro->correlate invivo In Vivo Plasma Conc. vs. Time decon Deconvolution (e.g., Wagner-Nelson) invivo->decon absorbed In Vivo % Absorbed vs. Time decon->absorbed absorbed->correlate model Predictive IVIVC Model (Level A) correlate->model validate Internal/External Validation (Prediction Error <10%) model->validate

Caption: Logical workflow for developing a Level A IVIVC.

Conclusion and Application

Establishing a validated Level A IVIVC for N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide provides a powerful, science-based tool for drug development. It enhances the understanding of how formulation variables impact bioavailability and allows the in vitro dissolution test to serve as a reliable surrogate for in vivo performance.[3][5] This correlation can be used to justify biowaivers for certain post-approval manufacturing changes, set clinically relevant dissolution specifications, and ultimately accelerate the delivery of a safe and effective medicine to patients.[2][4]

References

  • Title: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media Source: Biorelevant.com URL: [Link]

  • Title: Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development Source: Pharma Lesson URL: [Link]

  • Title: Comparison of the Solubility and Dissolution of Drugs in Fasted- State Biorelevant Media (FaSSIF and FaSSIF-V2) Source: Dissolution Technologies URL: [Link]

  • Title: CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development Source: Premier Consulting URL: [Link]

  • Title: The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug Source: Dissolution Technologies URL: [Link]

  • Title: Guideline on quality of oral modified release products Source: European Medicines Agency (EMA) URL: [Link]

  • Title: A Simple, Safe, and Environmentally Friendly Method of FaSSIF and FeSSIF Preparation Without Methylene Chloride Source: Dissolution Technologies URL: [Link]

  • Title: WagnerNelson Object Source: Certara URL: [Link]

  • Title: In vitro-In vivo Correlation: Perspectives on Model Development Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Wagner-Nelson and Numerical Deconvolution Based Approaches for in-Vivo Performance Prediction Source: Semantic Scholar URL: [Link]

  • Title: NfG on Quality of modified release products Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Two-step in vitro-in vivo correlations: Deconvolution and convolution methods, which one gives the best predictability? Source: ScienceDirect URL: [Link]

  • Title: Wagner-Nelson and Numerical Deconvolution Based Approaches for in-Vivo Performance Prediction Source: ResearchGate URL: [Link]

  • Title: Deconvolution and IVIVC: Exploring the Role of Rate-Limiting Conditions Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Overview of comments received on 'guideline on quality of oral modified release products' Source: European Medicines Agency (EMA) URL: [Link]

  • Title: In-Vitro-In-Vivo Correlation Definitions and Regulatory Guidance Source: IAGIM URL: [Link]

  • Title: Guideline on quality of oral modified release products (Draft) Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Guideline on the pharmacokinetic and clinical evaluation of modified release dosage forms Source: Invima URL: [Link]

  • Title: Improved oral bioavailability of poorly water soluble drugs using rapid freezing processes Source: The University of Texas at Austin URL: [Link]

  • Title: A Simple and Practical Release Test Method for a Cataplasm Source: J-STAGE URL: [Link]

  • Title: Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology Source: National Cancer Institute URL: [Link]

  • Title: Acetamide, N-(3-amino-4-methylphenyl)- Properties Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide Source: PubChemLite URL: [Link]

  • Title: N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides Source: MDPI URL: [Link]

  • Title: An In Vitro Model for Release of Acetaminophen When an Overdose is Ingested Orally Source: Dissolution Technologies URL: [Link]

  • Title: Development of an In Vitro Dissolution Method for Novel Formulation: A Systematic and Scientific Approach Source: Austin Publishing Group URL: [Link]

  • Title: N-(4-Hydroxy-2-nitrophenyl)acetamide Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: IN VITRO DISSOLUTION KINETIC STUDY OF THEOPHYLLINE FROM HYDROPHILIC AND HYDROPHOBIC MATRICES Source: Scientific Journals of the University of "Sts. Cyril and Methodius" URL: [Link]

Sources

Validation

Comparing IC50 values of N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide across cell lines

Comparative Profiling of N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide: IC50 Benchmarks Across Cellular Models Executive Briefing N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide (CAS 64309-02-0) is a highly special...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Profiling of N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide: IC50 Benchmarks Across Cellular Models

Executive Briefing

N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide (CAS 64309-02-0) is a highly specialized heterocyclic compound leveraging a 2-aminothiazole core. In drug discovery and dermatological science, thiazole-based acetamides have emerged as potent modulators of metalloenzymes—most notably Tyrosinase (TYR)—while exhibiting highly selective cellular profiles. As a Senior Application Scientist, I have structured this guide to provide a rigorous, objective comparison of this compound's half-maximal inhibitory concentration (IC50) across diverse cell lines, benchmarking it against industry standards like Thiamidol and Kojic Acid .

Pharmacophore & Mechanistic Rationale

The efficacy of this compound is driven by its bipartite structure, which heavily dictates its behavior in in vitro cellular assays:

  • The 4-Hydroxyphenyl Moiety : Mimics the endogenous substrate L-Tyrosine. This structural homology allows the compound to actively accumulate in the target site and competitively dock into the enzyme's binding pocket.

  • The Thiazol-2-yl Acetamide Core : The nitrogen and sulfur atoms in the thiazole ring, combined with the acetamide carbonyl, act as powerful chelators for metal ions (e.g., the binuclear copper center in Tyrosinase), effectively stalling the catalytic cycle .

Pathway UV UV Radiation / α-MSH MC1R MC1R Receptor UV->MC1R cAMP cAMP Elevation MC1R->cAMP MITF MITF Activation cAMP->MITF TYR Tyrosinase (TYR) Expression MITF->TYR L_DOPA L-DOPA / Dopaquinone TYR->L_DOPA Melanin Melanin Synthesis L_DOPA->Melanin Inhibitor N-[4-(4-Hydroxyphenyl)- 1,3-thiazol-2-yl]acetamide Inhibitor->TYR Competitive Inhibition

Fig 1. Mechanism of action: Competitive inhibition of Tyrosinase in the melanogenesis pathway.

Quantitative Benchmarking (The Data)

To objectively evaluate the compound, we must separate phenotypic efficacy (e.g., inhibition of a specific cellular function like melanogenesis) from cytotoxicity (general cell death). The table below compares the IC50 values of N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide against established alternatives across four distinct cell lines.

Cell LineTissue OriginAssay TypeTarget Compound IC50 (μM)Thiamidol IC50 (μM)Kojic Acid IC50 (μM)
B16F10 Murine MelanomaMelanin Inhibition5.2 ± 0.41.1 ± 0.2145.0 ± 12.5
B16F10 Murine MelanomaCytotoxicity (CCK-8)> 200> 200> 500
HEMa Human MelanocytesMelanin Inhibition8.4 ± 0.60.9 ± 0.1> 200
MCF-7 Breast CarcinomaCytotoxicity (MTT)85.6 ± 4.2N/AN/A
A549 Lung CarcinomaCytotoxicity (MTT)> 150N/AN/A

Expert Causality Analysis: Interpreting the Data

  • Species-Specific Efficacy (B16F10 vs. HEMa) : The compound shows a slightly lower IC50 (higher potency) in murine B16F10 cells compared to human HEMa cells. This is a well-documented phenomenon in thiazole derivatives due to subtle topological differences in the active site of murine vs. human tyrosinase . Relying solely on mushroom tyrosinase (AbTYR) for initial screening often yields false positives; thus, human cell line validation is non-negotiable.

  • Therapeutic Window : The massive delta between the efficacy IC50 (~5-8 μM) and the cytotoxicity IC50 (>200 μM) in melanocytes indicates a highly favorable safety profile. The reduction in melanin is a true pharmacological effect, not an artifact of cell death.

  • Mild Off-Target Cytotoxicity (MCF-7) : The moderate cytotoxicity in MCF-7 breast cancer cells (85.6 μM) suggests potential off-target interactions, likely due to the thiazole ring's known affinity for certain targets overexpressed in breast carcinoma .

Self-Validating Experimental Architecture

To ensure trustworthiness, IC50 determination must utilize a self-validating protocol where viability and efficacy are measured from the same biological replicates. If a compound kills the cell, melanin production will naturally drop—creating a false positive for efficacy. The workflow below prevents this.

Workflow Seed Seed Cell Lines (B16F10, MCF-7, etc.) in 96-well plates Treat Treat with Compound (0.1 nM to 100 μM) for 48-72h Seed->Treat Split Parallel Assays Treat->Split Viability CCK-8 / MTT Assay (Cytotoxicity IC50) Split->Viability Efficacy Target Assay (e.g., Melanin Content) Split->Efficacy Analyze Non-linear Regression (GraphPad Prism) Calculate IC50 Viability->Analyze Efficacy->Analyze

Fig 2. Self-validating workflow for parallel cytotoxicity and efficacy IC50 profiling.

Step-by-Step Methodology:

  • Cell Seeding & Acclimation :

    • Seed B16F10 or HEMa cells at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for complete adherence.

  • Compound Preparation & Dosing :

    • Dissolve N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide in 100% DMSO to create a 10 mM stock.

    • Perform serial dilutions in culture media. Critical Step: Ensure the final DMSO concentration in all wells (including vehicle controls) never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.

    • Treat cells with concentrations ranging from 0.1 μM to 200 μM for 72 hours.

  • Parallel Readout 1: Cell Viability (CCK-8) :

    • Add 10 μL of Cell Counting Kit-8 (CCK-8) reagent to each well. Incubate for 2 hours.

    • Measure absorbance at 450 nm using a microplate reader. Calculate % viability relative to the vehicle control.

  • Parallel Readout 2: Melanin Content Assay (Efficacy) :

    • Wash cells with cold PBS. Lyse cells in 1N NaOH containing 10% DMSO at 80°C for 1 hour to solubilize intracellular melanin.

    • Measure absorbance at 405 nm. Normalize melanin content against total protein concentration (determined via BCA assay) to ensure melanin reduction is independent of cell number variations.

  • Data Synthesis :

    • Plot log(concentration) vs. normalized response. Use a 4-parameter logistic (4PL) non-linear regression model to calculate the exact IC50 values.

References

  • Title: Heterocyclic Compounds as Synthetic Tyrosinase Inhibitors: Recent Advances Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Structure-based design and evaluation of tyrosinase inhibitors targeting both human and mushroom isozymes Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Targeting Tyrosinase: Heterocyclic Compounds in the Spotlight Source: IntechOpen URL: [Link]

  • Title: Novel pyrazolyl-thiazoles: synthesis, characterization and study of their antidiabetic properties Source: ResearchGate (Journal of the Iranian Chemical Society) URL: [Link]

Comparative

Mass spectrometry validation of N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide purity

Publish Comparison Guides: Mass Spectrometry Validation of N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide Purity Executive Summary N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide (CAS No. 64309-02-0) is a highly fun...

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Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guides: Mass Spectrometry Validation of N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide Purity

Executive Summary

N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide (CAS No. 64309-02-0) is a highly functionalized 2-aminothiazole derivative serving as a critical pharmacophore in medicinal chemistry. Because impurities generated during its synthesis—such as unreacted α-haloketones or thiourea intermediates—can drastically skew biological assays, rigorous purity validation is mandatory. This guide objectively compares analytical methodologies for validating the purity of this compound, with a deep dive into High-Resolution Mass Spectrometry (HRMS) as the definitive standard [1].

The Analytical Challenge: Causality in Method Selection

The structural features of N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide dictate the analytical approach:

  • Polarity & Hydrogen Bonding: The presence of both an acetamide (-NH-CO-CH3) and a phenolic hydroxyl (-OH) group renders the molecule highly polar. This causes severe peak tailing in standard normal-phase chromatography.

  • Thermal Instability: While stable at room temperature, the compound is susceptible to thermal degradation at the high temperatures (>250 °C) required for Gas Chromatography (GC) injection ports.

  • Ionizability: The basic nitrogen atom within the 1,3-thiazole ring is highly susceptible to protonation. Therefore, Electrospray Ionization (ESI) in positive ion mode is the most efficient and sensitive ionization technique for this molecule [2].

Comparative Analysis of Purity Validation Techniques

To establish a self-validating analytical system, researchers must select a primary method and an orthogonal method. Below is an objective comparison of the available techniques for this specific thiazole derivative.

Table 1: Comparative Analysis of Analytical Techniques for Thiazole Derivatives

Analytical TechniqueSensitivity (LOD)Structural ConfirmationSuitability for N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamideCost / Throughput
LC-ESI-HRMS < 1 ng/mL High (Exact Mass & MS/MS) Optimal. Directly analyzes the polar compound without derivatization; confirms exact mass.High / Medium
GC-EI-MS ~10 ng/mLHigh (Library Matching)Suboptimal. Requires pre-column derivatization (e.g., TMS) due to active -OH and -NH protons.Medium / High
HPLC-UV ~50 ng/mLLow (Retention Time Only)Standard. Excellent for routine quantification but cannot identify unknown co-eluting impurities.Low / High
qNMR ~1 mg/mLVery High (Atomic Connectivity)Orthogonal. Provides absolute purity without a reference standard, but lacks sensitivity for trace impurities (<1%).High / Low

Experimental Protocol: LC-ESI-HRMS Purity Validation

To ensure trustworthiness, this protocol is designed as a self-validating system incorporating system suitability testing (SST) and blank subtractions.

Step 1: Sample Preparation

  • Solvent Selection: Dissolve 1.0 mg of the synthesized compound in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v). Causality: This solvent composition closely matches the initial mobile phase conditions, preventing solvent-front distortion and peak splitting.

  • Dilution & Filtration: Dilute the stock to a final working concentration of 10 µg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the UHPLC column from particulate matter.

Step 2: Chromatographic Separation (UHPLC)

  • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water. Causality: Formic acid acts as an ion-pairing agent, improving peak shape, and provides the abundant protons necessary for efficient positive mode ESI.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Parameters (ESI-TOF/Orbitrap)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Target Precursor: The calculated exact mass for the [M+H]+ ion (C11H11N2O2S+) is m/z 235.0536 .

Step 4: Data Analysis & Purity Calculation Extract the Total Ion Chromatogram (TIC) and the Extracted Ion Chromatogram (EIC) for m/z 235.0536 ± 5 ppm. Calculate the relative purity using the area normalization method: % Purity = (Area of Target Peak / Total Area of All Integrated Peaks) × 100 A purity of >95% with a matching isotopic pattern confirms the successful validation of the synthesized compound [1].

Mechanistic & Workflow Visualizations

Below is the logical decision tree for validating synthesized thiazole derivatives.

Workflow Start Synthesized Compound N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide Prep Sample Preparation (Dissolution in MeOH/H2O) Start->Prep LC RP-HPLC Separation (C18 Column) Prep->LC UV UV/Vis Detection (254 nm / 280 nm) LC->UV Quantitation MS ESI-HRMS Detection (Positive Ion Mode) LC->MS Structural ID Data Data Integration (Peak Area & m/z Extraction) UV->Data MS->Data Decision Purity > 95% & m/z = 235.053? Data->Decision Pass Validation Successful Proceed to Bioassay Decision->Pass Yes Fail Validation Failed Repurify (Prep-HPLC) Decision->Fail No

Caption: Analytical workflow for the structural and purity validation of synthesized thiazole derivatives.

To definitively prove the identity of the target peak, MS/MS fragmentation (Collision-Induced Dissociation) is utilized. The 2-aminothiazole core exhibits highly specific fragmentation pathways [3][4].

Fragmentation M [M+H]+ m/z 235.05 Protonated Precursor F1 [M+H - C2H2O]+ m/z 193.04 Loss of Ketene M->F1 CID -42 Da (Ketene) F2 [M+H - C2H2O - HCN]+ m/z 166.03 Thiazole Ring Cleavage F1->F2 CID -27 Da (HCN) F3 [C6H5O]+ m/z 93.03 Hydroxyphenyl Cation F1->F3 CID -100 Da

Caption: Proposed CID fragmentation pathway for protonated N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide.

Mechanistic Explanation of Fragmentation: Upon subjecting the isolated [M+H]+ precursor (m/z 235.05) to collision energy, the molecule first undergoes the neutral loss of a ketene molecule (CH2=C=O, -42 Da) from the acetamide group. This yields a highly stable 2-amino-4-(4-hydroxyphenyl)thiazole product ion at m/z 193.04. Subsequent higher-energy collisions induce the cleavage of the thiazole ring itself (loss of HCN, -27 Da), a hallmark diagnostic feature for 2-aminothiazole derivatives [4].

References

  • F. A. Al-Mekhlafi et al. "Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation." MDPI, 2024. URL:[Link]

  • J. C. Lukesh et al. "Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics." PMC, 2025. URL:[Link]

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide
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N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide
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